S 82-5455
説明
特性
CAS番号 |
90832-34-1 |
|---|---|
分子式 |
C25H24ClF3N4O2 |
分子量 |
504.9 g/mol |
IUPAC名 |
7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C25H24ClF3N4O2/c1-31-8-10-32(11-9-31)30-20-12-16(15-2-4-17(5-3-15)25(27,28)29)13-22-23(20)24(34)19-14-18(26)6-7-21(19)33(22)35/h2-7,14,16,35H,8-13H2,1H3 |
InChIキー |
LCSVLLNHKVUURU-UHFFFAOYSA-N |
異性体SMILES |
CN1CCN(CC1)/N=C/2\CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC=C(C=C5)C(F)(F)F |
正規SMILES |
CN1CCN(CC1)N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=CC=C(C=C5)C(F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
S 82-5455; S-82-5455; S82-5455; |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Antimalarial Action of S 82-5455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 82-5455, a floxacrine derivative belonging to the acridone class of compounds, has demonstrated significant antimalarial activity against Plasmodium species. This technical guide provides a comprehensive overview of the available data on its mechanism of action. While specific molecular targets of this compound remain to be definitively identified in the public literature, morphological studies on Plasmodium berghei reveal a distinct pattern of organelle disruption, primarily targeting the mitochondrion and the endoplasmic reticulum. This observation, coupled with the known mechanisms of action for related acridone and floxacrine compounds, suggests a multi-pronged assault on parasite viability. This document synthesizes the existing research, presenting quantitative data where available, detailing relevant experimental protocols, and visualizing the proposed mechanisms and experimental workflows.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents with unique mechanisms of action. Acridone derivatives have long been a source of interest for their antiparasitic properties. This compound, a complex floxacrine derivative, has shown high efficacy against blood-stage Plasmodium berghei. This guide delves into the core of its antimalarial activity, providing a foundational resource for researchers in the field.
Quantitative Data
| Parameter | Route of Administration | Value (mg/kg) | Dosing Schedule | Organism |
| Dosis curativa minima | Oral | 1.56 | 5 daily doses | P. berghei (drug-sensitive) |
| Dosis tolerata maxima | Oral | 400 | Single dose | Mice |
| Dosis curativa minima | Subcutaneous | 3.12 | 5 daily doses | P. berghei (drug-sensitive) |
| Dosis tolerata maxima | Subcutaneous | 400 | Single dose | Mice |
Mechanism of Action
The precise molecular mechanism of this compound has not been fully elucidated. However, based on the observed morphological changes in the parasite and the known mechanisms of related acridone compounds, a multi-faceted mechanism of action is proposed.
Observed Morphological Changes in Plasmodium berghei
A key study by Raether and Mehlhorn documented the ultrastructural changes in the erythrocytic stages of P. berghei following treatment with this compound.[1] These changes occur in a sequential manner, culminating in the destruction of the parasite.
-
Early Stage (6 hours post-treatment):
-
Swelling of the lacunae of the endoplasmic reticulum.
-
Extreme enlargement of the mitochondrion.
-
-
Intermediate Stage:
-
Apparent vacuolization of the cytoplasm.
-
Pyknosis (condensation) of the nucleus.
-
Distinctly enlarged perinuclear space.
-
-
Late Stage (23 hours post-treatment):
-
Marked fissuring of the cytoplasm.
-
Disruption of the parasite's pellicle, leading to cell lysis.
-
These observations strongly suggest that this compound's primary mode of action involves the disruption of critical organelle function, particularly protein synthesis and trafficking (endoplasmic reticulum) and cellular respiration (mitochondrion).
Figure 1: Observed morphological effects of this compound on P. berghei.
Inferred Mechanisms Based on Acridone Derivatives
The broader class of acridone antimalarials is known to act through several mechanisms. It is plausible that this compound shares one or more of these activities.
-
Inhibition of Hemozoin Formation: Many quinoline and acridine-based drugs interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. By inhibiting the formation of hemozoin crystals, these drugs lead to the accumulation of free heme, which is toxic to the parasite.
-
Inhibition of the Mitochondrial bc1 Complex: The mitochondrial electron transport chain is a crucial pathway for ATP synthesis in Plasmodium. The bc1 complex (Complex III) is a key component of this chain and a validated drug target. Inhibition of this complex disrupts mitochondrial function, consistent with the observed mitochondrial swelling.
-
Inhibition of DNA Topoisomerase II: Topoisomerases are essential enzymes for DNA replication and transcription. Inhibition of Plasmodium topoisomerase II would halt parasite proliferation.
Figure 2: Inferred signaling pathways for this compound based on related acridones.
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not available. The following are representative protocols for the key experimental areas relevant to its observed and inferred mechanisms of action.
Electron Microscopy of Treated Plasmodium
This protocol is based on standard methods for observing ultrastructural changes in intraerythrocytic parasites.
-
Parasite Culture and Treatment:
-
Culture P. falciparum in vitro in human erythrocytes or maintain P. berghei in vivo in mice.
-
Treat the infected cells/mice with the desired concentration of this compound. An untreated control group should be run in parallel.
-
Collect samples at various time points (e.g., 6, 12, 24 hours).
-
-
Fixation:
-
Fix the samples in a solution of 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 2 hours at 4°C.
-
-
Post-fixation and Staining:
-
Wash the samples in phosphate buffer.
-
Post-fix with 1% osmium tetroxide in phosphate buffer for 1 hour.
-
Stain en bloc with 1% uranyl acetate.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Embed the samples in an appropriate resin (e.g., Epon).
-
-
Sectioning and Imaging:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope (TEM).
-
Hemozoin Inhibition Assay
This is a cell-free assay to determine if a compound inhibits the formation of β-hematin (synthetic hemozoin).
-
Reagent Preparation:
-
Prepare a stock solution of hemin chloride in dimethyl sulfoxide (DMSO).
-
Prepare a solution of the test compound (this compound) at various concentrations.
-
Prepare an acetate buffer (pH 4.8).
-
-
Assay Procedure:
-
In a 96-well plate, add the hemin solution to the acetate buffer.
-
Add the test compound solutions to the wells. Include a positive control (e.g., chloroquine) and a negative control (DMSO vehicle).
-
Induce β-hematin formation by adding an initiator such as Tween 20.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Quantification:
-
Centrifuge the plate to pellet the β-hematin.
-
Remove the supernatant containing unreacted hemin.
-
Wash the pellet with DMSO to remove any remaining soluble hemin.
-
Dissolve the β-hematin pellet in a solution of NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plasmodium Mitochondrial bc1 Complex Assay
This assay measures the oxygen consumption rate (OCR) to assess the function of the mitochondrial electron transport chain.
-
Parasite Preparation:
-
Isolate late-stage trophozoites of P. falciparum from an in vitro culture using magnetic-activated cell sorting (MACS).
-
Permeabilize the parasite and host cell membranes with saponin and digitonin to allow substrate access to the mitochondria.
-
-
Seahorse XFe96 Assay:
-
Seed the permeabilized parasites into a Seahorse XF96 microplate.
-
Use a mitochondria assay solution (MAS) buffered with substrates for the electron transport chain (e.g., malate, succinate).
-
Sequentially inject the test compound (this compound), known inhibitors (e.g., atovaquone for Complex III), and substrates using a Seahorse XFe96 Analyzer.
-
-
Data Analysis:
-
Measure the OCR in real-time.
-
A decrease in OCR after the injection of this compound would indicate inhibition of the electron transport chain.
-
By comparing the effect of this compound to known inhibitors, the specific complex being targeted can be inferred.
-
Plasmodium DNA Topoisomerase II Assay
This assay measures the ability of the enzyme to relax supercoiled DNA.
-
Enzyme and Substrate Preparation:
-
Use purified recombinant P. falciparum topoisomerase II.
-
Use supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing ATP and MgCl2.
-
Add the supercoiled DNA and the topoisomerase II enzyme.
-
Add the test compound (this compound) at various concentrations. Include a positive control (e.g., etoposide) and a negative control.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
-
Analysis:
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of the enzyme will result in a decrease in the amount of relaxed DNA compared to the control.
-
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the comprehensive investigation of the mechanism of action of an antimalarial compound like this compound.
References
An In-Depth Technical Guide to the Antimalarial Compound S 82-5455
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 82-5455 is a potent floxacrine derivative with demonstrated high activity against the asexual erythrocytic stages of Plasmodium berghei, a key model organism in malaria research. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental data related to this compound, intended to support further research and development in the field of antimalarial therapeutics. All presented data is collated from available scientific literature to facilitate a clear and concise understanding of the compound's profile.
Chemical Structure and Properties
This compound is chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone .[1] It belongs to the acridone class of compounds, which are known for their diverse pharmacological activities.
Chemical Structure:
Caption: Chemical Structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone | [1] |
| Synonyms | This compound, Floxacrine derivative | [1] |
| Molecular Formula | C25H24ClF3N4O2 | |
| Molecular Weight | 504.9 g/mol | |
| CAS Number | 90832-34-1 | |
| Chemical Class | Acridone, Floxacrine derivative | [1] |
Biological Activity and Efficacy
This compound has demonstrated significant antimalarial activity against the blood stages of a drug-sensitive strain of Plasmodium berghei in both mice and rats.[1]
In Vivo Efficacy
The efficacy of this compound has been evaluated in a '28-day test' in mice, a standard model for assessing the curative potential of antimalarial compounds.
Table 2: In Vivo Antimalarial Activity of this compound against P. berghei in Mice
| Administration Route | Dosis Curativa Minima (mg/kg) | Dosis Tolerata Maxima (mg/kg) | Reference |
| Oral | 1.56 (x 5 days) | 400 (x 1 day) | |
| Subcutaneous (sc) | 3.12 (x 5 days) | 400 (x 1 day) |
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, studies on its effects on the morphology of P. berghei provide insights into its mode of action.
Morphological Changes in P. berghei
Following treatment with this compound, significant ultrastructural changes have been observed in the erythrocytic stages of P. berghei. These changes suggest that the compound disrupts essential cellular processes within the parasite.
Observed Morphological Effects:
-
6 hours post-treatment: Swelling of the endoplasmic reticulum lacunae and significant enlargement of the mitochondrion.
-
Subsequent changes: Vacuolization of the cytoplasm, pyknosis (condensation) of the nucleus, and an enlarged perinuclear space.
-
Later stages: Marked fissuring of the cytoplasm.
-
23 hours post-treatment: Most parasites are destroyed due to the disruption of their pellicle (outer membrane). The majority of these degenerated parasites are found outside of the ruptured host red blood cell.
-
96 hours post-treatment: Remnants of the damaged parasites and host cells are completely cleared from blood smears.
Caption: Progression of morphological changes in P. berghei after this compound treatment.
Experimental Protocols
The following outlines the general experimental design for in vivo testing of antimalarial compounds against P. berghei in a murine model, based on standard methodologies in the field.
In Vivo Antimalarial "28-Day Test" (Suppressive Test)
This test is designed to evaluate the ability of a compound to suppress parasitemia and achieve a curative effect.
Caption: Workflow for the in vivo antimalarial suppressive test.
Protocol Details:
-
Animal Model: Mice are used as the host for P. berghei infection.
-
Infection: Mice are infected with a standardized dose of P. berghei-parasitized red blood cells.
-
Treatment: The test compound (this compound) is administered to the infected mice, typically starting a few hours after infection and continuing for a set number of days (e.g., 5 days). Different routes of administration (oral, subcutaneous) and dose levels are tested.
-
Monitoring: Blood smears are taken from the mice at regular intervals to monitor the level of parasitemia (the percentage of red blood cells infected with the parasite).
-
Observation Period: The mice are observed for an extended period, typically 28 days, to determine if the infection is completely cleared or if there is a relapse.
-
Endpoint: The "dosis curativa minima" is determined as the lowest dose that cures the infection in a significant proportion of the treated animals. The "dosis tolerata maxima" is the highest dose that can be administered without causing significant toxicity.
Electron Microscopy Protocol for Morphological Studies
To observe the ultrastructural changes in the parasite, the following general procedure is employed:
-
Sample Collection: Blood samples are collected from treated and control mice at various time points after drug administration.
-
Fixation: The blood cells are fixed, typically with glutaraldehyde, to preserve the cellular structures.
-
Post-fixation: The samples are post-fixed with osmium tetroxide to enhance contrast.
-
Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol concentrations and then embedded in a resin (e.g., Epon).
-
Sectioning: Ultrathin sections of the embedded samples are cut using an ultramicrotome.
-
Staining: The sections are stained with heavy metal salts, such as uranyl acetate and lead citrate, to further increase contrast.
-
Imaging: The stained sections are then examined using a transmission electron microscope to visualize the ultrastructure of the parasites.
Synthesis
Conclusion and Future Directions
This compound is a promising antimalarial compound with high in vivo efficacy against P. berghei. The observed morphological changes in the parasite suggest a mechanism of action that involves the disruption of critical cellular structures and functions. Further research is warranted to fully elucidate its molecular target and mechanism of action, which could pave the way for the development of new and effective antimalarial drugs. Key areas for future investigation include:
-
Target Identification: Identifying the specific molecular target(s) of this compound within the parasite.
-
In Vitro Studies: Conducting in vitro studies against various strains of Plasmodium falciparum, including drug-resistant strains, to determine its broader spectrum of activity.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess the absorption, distribution, metabolism, excretion, and safety profile of the compound.
-
Synthesis Optimization: Development of an efficient and scalable synthetic route for this compound and its analogs.
This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of its potential as a valuable tool in the fight against malaria.
References
S 82-5455: A Floxacrine Derivative for Malaria Research - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the floxacrine derivative S 82-5455 as a potential agent in malaria research. It collates available quantitative data, details relevant experimental protocols, and visualizes proposed mechanisms and workflows to support further investigation and development in the field of antimalarial therapeutics.
Executive Summary
Quantitative Data
The antimalarial efficacy of this compound and related floxacrine derivatives has been evaluated in both in vivo and in vitro models. The following tables summarize the key quantitative findings.
Table 1: In Vivo Efficacy of this compound against Plasmodium berghei
| Compound | Animal Model | Plasmodium Strain | Test | Route of Administration | Dosis Curativa Minima (mg/kg) | Dosis Tolerata Maxima (mg/kg) |
| This compound | Mice | Drug-sensitive P. berghei | 28-day test | Oral | 1.56 (x 5 days) | 400 (x 1 day) |
| This compound | Mice | Drug-sensitive P. berghei | 28-day test | Subcutaneous | 3.12 (x 5 days) | 400 (x 1 day) |
Data sourced from a study on the action of this compound on asexual stages of Plasmodium berghei.[1]
Table 2: In Vitro Activity of Floxacrine Derivatives against Plasmodium falciparum
| Compound | P. falciparum Strain | IC50 (nM) |
| Amodiaquine (control) | K1 (chloroquine-resistant) | 36.3 ± 1.6 |
| Chloroquine (control) | K1 (chloroquine-resistant) | 267.3 ± 18.5 |
| Floxacrine Analog 1 | K1 (chloroquine-resistant) | 15.6 ± 1.1 |
| Floxacrine Analog 2 | K1 (chloroquine-resistant) | 22.4 ± 2.3 |
Note: The specific structures of Floxacrine Analogs 1 and 2 are detailed in the source publication. This data is presented to provide context for the potential in vitro activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the study of this compound and other antimalarial agents.
In Vivo "28-Day Test" for Curative Activity
This test evaluates the curative potential of a compound against an established Plasmodium berghei infection in mice.
Objective: To determine the minimum curative dose of a test compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Cryopreserved Plasmodium berghei (drug-sensitive strain)
-
Test compound (this compound)
-
Vehicle for compound administration (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Giemsa stain
-
Microscope with oil immersion objective
Procedure:
-
Infection: Mice are inoculated intraperitoneally with 1x10^7 parasitized red blood cells.
-
Confirmation of Infection: On day 3 post-infection, thin blood smears are prepared from the tail vein, stained with Giemsa, and examined to confirm parasitemia.
-
Treatment: Treatment is initiated on day 3 post-infection. The test compound is administered orally or subcutaneously once daily for five consecutive days. Multiple dose groups are used to determine the minimal effective dose. A control group receives the vehicle only.
-
Monitoring: Blood smears are taken from each mouse on days 5, 7, 14, 21, and 28 post-treatment.
-
Endpoint: The "dosis curativa minima" is defined as the lowest daily dose that clears parasitemia in all treated mice by day 7 and prevents recrudescence up to day 28. The "dosis tolerata maxima" is the highest dose administered that does not cause toxic effects.[1]
In Vitro Antiplasmodial Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Objective: To quantify the in vitro potency of a test compound.
Materials:
-
P. falciparum culture (chloroquine-sensitive and/or resistant strains)
-
Human O+ erythrocytes
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum)
-
Test compound
-
96-well microplates
-
Hypoxanthine, [3H]-labeled
-
Cell harvester and scintillation counter
Procedure:
-
Parasite Culture: P. falciparum is maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The test compound is serially diluted in complete culture medium.
-
Assay Setup: In a 96-well plate, 25 µL of the drug dilutions are added to 200 µL of parasite culture (1% parasitemia, 2.5% hematocrit).
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
Radiolabeling: 25 µL of [3H]-hypoxanthine is added to each well, and the plate is incubated for another 24 hours.
-
Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the log of the drug concentration.
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of this compound research.
References
In Vitro Antimalarial Activity of S 82-5455: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the available data on the antimalarial activity of S 82-5455, a floxacrine derivative. Due to the limited availability of specific in vitro data for this compound against Plasmodium falciparum, this document synthesizes the existing in vivo findings for Plasmodium berghei and presents a representative, state-of-the-art experimental protocol for conducting in vitro antimalarial assays. This guide is intended to inform researchers and drug development professionals on the known characteristics of this compound and to provide a methodological framework for the evaluation of similar compounds.
Introduction
Quantitative Data: In Vivo Efficacy of this compound against P. berghei
The primary quantitative data available for this compound originates from a study by Raether and Mehlhorn (1984). The study determined the curative and tolerated doses in a '28-day test' in mice.
| Parameter | Oral Route (mg/kg) | Subcutaneous Route (mg/kg) |
| Dosis Curativa Minima (Minimum Curative Dose) | 1.56 (administered 5 times) | 3.12 (administered 5 times) |
| Dosis Tolerata Maxima (Maximum Tolerated Dose) | 400 (administered once) | 400 (administered once) |
Data sourced from Raether and Mehlhorn, 1984.[1]
Mechanism of Action: Morphological Changes in P. berghei
The 1984 study by Raether and Mehlhorn also provided a detailed description of the morphological changes observed in the erythrocytic stages of P. berghei following treatment with this compound.[1] These observations provide insight into the compound's potential mechanism of action.
The key morphological changes observed were:[1]
-
6 hours post-treatment: Swelling of the endoplasmic reticulum lacunae and significant enlargement of the mitochondrion.
-
Subsequent changes: Apparent vacuolization of the cytoplasm, pyknosis (condensation) of the nucleus, and a distinctly enlarged perinuclear space. This was followed by marked fissuring of the cytoplasm.
-
23 hours post-treatment: Most parasites were destroyed by the disruption of their pellicle.
-
Post-23 hours: The majority of the degenerated parasites were found outside of the apparently ruptured host red blood cell.
-
96 hours post-treatment: Remnants of the damaged parasites and host cells were completely cleared.
Experimental Protocol: In Vitro Antimalarial Drug Susceptibility Assay
While specific in vitro data for this compound is unavailable, the following is a detailed, representative protocol for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum using the SYBR Green I-based fluorescence assay. This method is widely used for its high throughput and sensitivity.
Materials and Reagents
-
P. falciparum culture (e.g., 3D7, Dd2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% Albumax II or 10% human serum)
-
Test compound (dissolved in DMSO)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well black microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, 90% N2
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Assay Procedure
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation: Serially dilute the test compound in the complete culture medium in a separate 96-well plate. A typical starting concentration is 100 µM. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., chloroquine, artemisinin) as a positive control.
-
Assay Plate Preparation: Prepare a parasite culture suspension with 2% hematocrit and 1% parasitemia. Dispense 90 µL of this suspension into each well of the 96-well black microplate.
-
Drug Addition: Transfer 10 µL of the serially diluted test compounds from the drug plate to the corresponding wells of the assay plate.
-
Incubation: Incubate the assay plate for 72 hours at 37°C in a humidified, gassed incubator.
-
Lysis and Staining:
-
Prepare a fresh SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cell controls.
-
Normalize the fluorescence values to the drug-free control wells (representing 100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression model (e.g., sigmoidal dose-response).
-
Conclusion
This compound, a floxacrine derivative, has demonstrated significant in vivo antimalarial activity against P. berghei. The observed morphological changes in the parasite suggest a mechanism of action that leads to the disruption of internal organelles and the parasite's pellicle. However, a critical gap in the current knowledge is the lack of specific in vitro efficacy data against P. falciparum, the most virulent human malaria parasite. The provided experimental protocol for an in vitro SYBR Green I-based assay offers a robust framework for generating such data, which is essential for the further evaluation of this compound or related compounds in a drug development pipeline. Future research should prioritize conducting standardized in vitro assays to determine the IC50 values of this compound against a panel of drug-sensitive and drug-resistant P. falciparum strains to better ascertain its potential as a clinical candidate.
References
The Effect of S 82-5455 on Asexual Erythrocytic Stages of Plasmodium berghei: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals November 2025
Abstract
This technical guide provides a comprehensive overview of the effects of S 82-5455, a floxacrine derivative, on the asexual stages of Plasmodium berghei. This compound, chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone, has demonstrated significant antimalarial activity against drug-sensitive strains of P. berghei in rodent models. This document synthesizes the available quantitative data on its efficacy, details the experimental methodologies for its evaluation, and illustrates the observed morphological changes in the parasite post-treatment. The potential mechanism of action, inferred from its chemical class and observed ultrastructural effects, is also discussed.
Introduction
The continuous emergence of drug-resistant malaria parasites necessitates the discovery and development of novel antimalarial agents. Acridone derivatives represent a promising class of compounds with potent antiplasmodial activity. This compound, a derivative of floxacrine, has been identified as a highly active compound against the blood stages of Plasmodium berghei, a key model organism for in vivo malaria research.[1][2] This guide consolidates the findings from pivotal studies to serve as a technical resource for researchers investigating this compound or related chemical scaffolds.
In Vivo Efficacy and Quantitative Data
This compound has shown high efficacy against blood-induced P. berghei infections in both mice and rats.[1] The primary method for quantifying this efficacy was the "28-day test," a variation of the Peters' 4-day suppressive test, which assesses the curative potential of a compound by observing the animals for an extended period post-treatment.
The key efficacy and toxicity metrics are presented in the table below. The "dosis curativa minima" represents the minimum dose required to cure the infection, while the "dosis tolerata maxima" indicates the maximum tolerated dose, providing a therapeutic window.
| Parameter | Oral Administration (mg/kg) | Subcutaneous Administration (mg/kg) |
| Dosis Curativa Minima (x 5 days) | 1.56 | 3.12 |
| Dosis Tolerata Maxima (x 1 dose) | 400 | 400 |
| Data sourced from Raether & Mehlhorn, 1984.[1] |
Morphological Effects on Asexual Parasite Stages
The administration of this compound induces distinct and time-dependent morphological and ultrastructural changes within the asexual erythrocytic stages of P. berghei. These changes, observed through light and electron microscopy, ultimately lead to the destruction of the parasite.[1]
Timeline of Morphological Changes
Following a single oral (25 mg/kg) or subcutaneous (50 mg/kg) dose in rats, the following sequence of events was observed:
-
6 Hours Post-Treatment: The initial effects are visible at the ultrastructural level. The parasite's endoplasmic reticulum shows swollen lacunae, and the mitochondrion becomes extremely enlarged.
-
Intermediate Stage: Subsequently, the parasite cytoplasm undergoes significant vacuolization. The nucleus becomes pyknotic (condensed), and the perinuclear space is distinctly enlarged. The cytoplasm also shows signs of marked fissuring.
-
23 Hours Post-Treatment: The majority of parasites are destroyed. This is characterized by the disruption of the parasite's pellicle. A notable observation is that most of these degenerating parasites are found outside of the host erythrocyte, which itself appears to have ruptured.
-
96 Hours Post-Treatment: Remnants of the damaged parasites and host cells are completely cleared from the blood smears.
Caption: Timeline of morphological changes in P. berghei after this compound treatment.
Potential Mechanism of Action
While the specific molecular target of this compound has not been explicitly identified, its chemical structure as an acridone derivative and the observed ultrastructural effects provide clues to its mechanism of action.
Acridine and acridinone antimalarials are known to act through several mechanisms:
-
Inhibition of Hemozoin Formation: Like quinolones, these compounds can interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. They are thought to bind to hematin, preventing its polymerization into hemozoin.
-
Mitochondrial Inhibition: Some acridone derivatives target the mitochondrial bc1 complex, disrupting the electron transport chain and cellular respiration. The observed extreme enlargement of the mitochondrion strongly suggests that this compound may interfere with mitochondrial function.
-
DNA Intercalation and Topoisomerase Inhibition: The planar tricyclic ring structure of acridones allows them to intercalate with parasite DNA, inhibiting replication and transcription.
Given the evidence, a multi-target mechanism is plausible, with mitochondrial disruption appearing to be a primary and early event in the action of this compound.
Caption: Inferred multi-target mechanism of this compound in P. berghei.
Experimental Protocols
The following sections detail standardized protocols for the key experiments used to evaluate the efficacy and effects of this compound.
In Vivo Efficacy: The 4-Day Suppressive Test (Peters' Test)
This is the standard in vivo assay to assess the effect of a test compound on early P. berghei infection. The "28-day test" mentioned in the original study is an extension of this, with a longer observation period to confirm cure.
Objective: To determine the percent suppression of parasitemia by a test compound.
Materials:
-
Plasmodium berghei (chloroquine-sensitive strain, e.g., ANKA)
-
Swiss albino mice (18-22 g)
-
Test compound (this compound) and vehicle
-
Standard antimalarial drug (e.g., Chloroquine) for positive control
-
Syringes, gavage needles
-
Microscope, slides, methanol, Giemsa stain
Procedure:
-
Infection: Infect mice intraperitoneally (IP) with 0.2 mL of infected blood containing ~1x10⁷ P. berghei-parasitized erythrocytes.
-
Grouping: Randomly divide the mice into groups (n=5): negative control (vehicle), positive control (chloroquine), and test groups (various doses of this compound).
-
Treatment: Two to four hours post-infection (Day 0), administer the first dose of the assigned treatment orally (p.o.) or subcutaneously (s.c.). Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Monitoring: On Day 4, prepare thin blood smears from the tail of each mouse.
-
Parasitemia Determination: Stain smears with Giemsa and determine the percentage of parasitized red blood cells under a microscope.
-
Calculation: Calculate the average percent suppression of parasitemia for each group relative to the negative control.
-
(For Curative Test): Continue to monitor the survival of the mice daily for up to 28 days. A cure is determined by the absence of parasitemia at the end of this period.
Caption: Workflow for the in vivo 4-day suppressive test.
Light Microscopy: Giemsa Staining of Thin Blood Smears
Objective: To visualize parasite morphology and determine parasitemia.
Procedure:
-
Smear Preparation: Place a small drop of blood on a clean slide. Using a second slide (spreader) at a 30-45° angle, spread the blood to create a thin film with a feathered edge.
-
Drying: Air-dry the smear completely. Protect from dust and insects.
-
Fixation: Fix the smear by dipping it in absolute, acetone-free methanol for 2-3 seconds. Let it air-dry.
-
Staining:
-
Prepare a fresh 10% Giemsa working solution in buffered water (pH 7.2).
-
Place the slide in a staining jar or on a rack and cover with the Giemsa solution.
-
Stain for 10-20 minutes.
-
-
Rinsing: Gently rinse the slide by dipping it in a jar of buffered water or by running a gentle stream of tap water over it.
-
Drying: Let the slide air-dry in a vertical position.
-
Examination: Examine under a light microscope at 100x magnification using immersion oil.
Electron Microscopy Sample Preparation
Objective: To visualize the ultrastructure of the parasite and host cell.
Procedure:
-
Primary Fixation: Collect infected blood and immediately fix in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate or phosphate buffer, pH 7.3) for 1-2 hours at 4°C.
-
Washing: Wash the cells several times in the buffer to remove the fixative.
-
Post-fixation: Fix the cells in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C. This step enhances contrast.
-
Dehydration: Dehydrate the samples through a graded series of ethanol or acetone (e.g., 50%, 70%, 90%, 100%).
-
Infiltration & Embedding: Gradually infiltrate the samples with an epoxy resin (e.g., Araldite, Epon) and embed them in capsules. Polymerize the resin in an oven at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate followed by lead citrate to further enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope (TEM).
Conclusion
This compound is a potent floxacrine derivative that exhibits rapid and curative activity against the asexual erythrocytic stages of P. berghei. Its mechanism of action appears to involve the rapid disruption of key parasite organelles, particularly the mitochondrion and endoplasmic reticulum, leading to pellicle rupture and parasite death. The data and protocols presented in this guide offer a foundational resource for further investigation into this compound and the broader class of acridone antimalarials, which hold promise for the development of new therapeutic strategies against malaria.
References
Pharmacological Profile of S 82-5455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 82-5455 is a floxacrine derivative identified as a potent antimalarial agent, particularly effective against the asexual blood stages of Plasmodium berghei. This document provides a comprehensive overview of the available pharmacological data on this compound, including its chemical identity, in vivo efficacy, and observed mechanism of action. Due to the limited publicly available data on this compound, this guide focuses on the foundational studies that have characterized its primary antimalarial properties. The information is presented to support further research and development efforts in the field of antimalarial drug discovery.
Introduction
This compound is a synthetic compound belonging to the acridone class of molecules, specifically a derivative of floxacrine.[1][2] Its chemical name is 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone.[3] Early studies have demonstrated its significant activity against drug-sensitive strains of Plasmodium berghei, a rodent malaria parasite commonly used in preclinical antimalarial drug screening.[2][3] The acridone scaffold is of interest in antimalarial research, with related compounds known to interfere with heme detoxification pathways in the parasite. This guide synthesizes the key findings on this compound to provide a detailed pharmacological profile.
In Vivo Efficacy
The primary evaluation of this compound's antimalarial activity was conducted in mouse and rat models infected with P. berghei. The efficacy was determined using a "28-day test" in mice, which assesses the curative potential of a compound. The key parameters reported are the dosis curativa minima (the minimum curative dose) and the dosis tolerata maxima (the maximum tolerated dose).
| Parameter | Oral Administration (mg/kg) | Subcutaneous Administration (mg/kg) | Host | Parasite Strain |
| Dosis Curativa Minima (x 5 days) | 1.56 | 3.12 | Mouse | P. berghei (drug-sensitive) |
| Dosis Tolerata Maxima (x 1 dose) | 400 | 400 | Mouse | P. berghei (drug-sensitive) |
| Data sourced from Raether & Mehlhorn, 1984. |
Mechanism of Action
The mechanism of action of this compound has been characterized through light and electron microscopy studies on the erythrocytic stages of P. berghei in rats following treatment. The compound induces a series of distinct morphological changes within the parasite, ultimately leading to its destruction.
The initial effects, observed approximately 6 hours after administration, include the swelling of the lacunae of the endoplasmic reticulum and a significant enlargement of the parasite's mitochondrion. Subsequently, the parasite cytoplasm undergoes apparent vacuolization, the nucleus becomes pyknotic (condensed), and the perinuclear space enlarges. In the later stages, marked fissuring of the cytoplasm is observed. By 23 hours post-treatment, the majority of parasites are destroyed due to the disruption of their pellicle. Notably, many of the degenerated parasites are found outside of the ruptured host red blood cell. Complete clearance of parasite and host cell remnants from blood smears was observed 96 hours after treatment.
References
S 82-5455 and the Quest for Novel Antimalarials: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 82-5455, a derivative of floxacrine, has been identified as a potent antimalarial agent, particularly effective against the blood stages of Plasmodium berghei. This technical guide synthesizes the available scientific information on this compound and the broader class of floxacrine-related acridinedione derivatives. While research on specific derivatives of this compound is not publicly available, this document provides a comprehensive overview of the parent compound, its known activities, and the general mechanism of action for this class of antimalarials, offering valuable insights for researchers in the field of drug discovery.
Core Compound: this compound
This compound is chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone.[1] It has demonstrated significant activity against drug-sensitive strains of Plasmodium berghei in both mice and rats.[1]
In Vivo Efficacy
The primary quantitative data available for this compound comes from in vivo studies in a mouse model of malaria. The efficacy was determined using a "28-day test," a common method for assessing curative potential in preclinical antimalarial studies.
| Parameter | Oral Administration (mg/kg) | Subcutaneous Administration (mg/kg) |
| Dosis Curativa Minima (x 5 days) | 1.56 | 3.12 |
| Dosis Tolerata Maxima (x 1 day) | 400 | 400 |
| Table 1: In Vivo Efficacy of this compound against P. berghei in Mice.[1] |
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are not available in the reviewed literature, the following outlines the general methodologies employed in the study of this and related compounds.
"28-Day Test" for In Vivo Efficacy
This test is a standard method for evaluating the curative efficacy of antimalarial compounds in rodent models.
References
Early studies and discovery of S 82-5455
An In-depth Technical Guide to the Early Studies and Discovery of S 82-5455
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research and discovery of this compound, a floxacrine derivative identified as a potent antimalarial agent. The document synthesizes the available data on its efficacy, proposed mechanism of action, and the experimental methodologies used in its initial evaluation.
Introduction
This compound, with the chemical name 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone, is a synthetic compound belonging to the floxacrine class of molecules. Early studies, primarily conducted in the 1980s, demonstrated its high activity against the asexual erythrocytic stages of Plasmodium berghei, a rodent malaria parasite commonly used as a model for human malaria. This guide will delve into the quantitative data from these initial studies, the detailed experimental protocols that were likely employed, and a visualization of the proposed mechanism of action for this class of compounds.
Quantitative Data Presentation
The initial studies on this compound provided key quantitative metrics to define its antimalarial efficacy and safety profile in animal models. The following tables summarize this data.
Table 1: In Vivo Efficacy of this compound against P. berghei in Mice
| Parameter | Administration Route | Value |
| Dosis Curativa Minima (Minimum Curative Dose) | Oral | 1.56 mg/kg (administered for 5 days) |
| Subcutaneous | 3.12 mg/kg (administered for 5 days) | |
| Dosis Tolerata Maxima (Maximum Tolerated Dose) | Oral | 400 mg/kg (single dose) |
| Subcutaneous | 400 mg/kg (single dose) |
Data extracted from the '28-day test' in mice, as reported by Raether and Mehlhorn, 1984.[1]
Experimental Protocols
In Vivo Antimalarial Activity Assay ('28-day Test')
This test is a standard method to assess the blood schizontocidal activity of a compound against P. berghei in mice.
-
Animal Model: Inbred mouse strains (e.g., NMRI or Swiss) are used.
-
Parasite Strain: A drug-sensitive strain of Plasmodium berghei is utilized.
-
Infection: Mice are inoculated intraperitoneally with erythrocytes parasitized with P. berghei.
-
Drug Administration: this compound is administered orally or subcutaneously at varying doses for a specified number of consecutive days (e.g., 5 days), starting 24 hours after infection.
-
Monitoring: Giemsa-stained thin blood smears are prepared from tail blood on multiple days post-infection to monitor parasitemia levels.
-
Endpoint: The "Dosis Curativa Minima" is determined as the lowest dose that clears the parasitemia and prevents its recrudescence for up to 28 days post-infection. The "Dosis Tolerata Maxima" is determined in separate toxicity studies as the highest dose that does not cause mortality or significant adverse effects.
Light and Electron Microscopy of P. berghei
The morphological changes in the parasite were observed following treatment, necessitating specific preparation for microscopic examination.
3.2.1. Light Microscopy
-
Sample Collection: Thin blood smears are prepared from the tail blood of infected and treated rats at various time points (e.g., 6, 23, and 96 hours) after a single dose of this compound.
-
Staining: The air-dried smears are fixed in methanol and stained with a Giemsa solution.
-
Observation: The stained smears are examined under a light microscope to observe the morphology of the intraerythrocytic stages of P. berghei.
3.2.2. Electron Microscopy
-
Sample Collection and Fixation: Blood is collected from treated and control animals. The erythrocytes are separated by centrifugation and immediately fixed in a solution of glutaraldehyde in a suitable buffer (e.g., cacodylate buffer) at 4°C.
-
Post-fixation: The cells are washed in the buffer and post-fixed with osmium tetroxide.
-
Dehydration and Embedding: The fixed cells are dehydrated through a graded series of ethanol concentrations and then embedded in an epoxy resin (e.g., Epon).
-
Sectioning: Ultrathin sections (60-90 nm) are cut from the resin blocks using an ultramicrotome.
-
Staining: The sections are mounted on copper grids and stained with uranyl acetate and lead citrate to enhance contrast.
-
Observation: The stained grids are examined using a transmission electron microscope (TEM) to visualize the ultrastructural changes within the parasite.
Proposed Mechanism of Action and Signaling Pathways
Direct studies on the signaling pathways affected by this compound are not available. However, research on the broader class of floxacrine and acridone derivatives suggests a multi-pronged mechanism of action targeting essential parasite processes. The primary proposed mechanisms are the inhibition of hemozoin formation and the disruption of the mitochondrial electron transport chain.
Inhibition of Hemozoin Biocrystallization
Plasmodium parasites digest hemoglobin within their food vacuole, releasing toxic free heme. The parasite detoxifies this heme by biocrystallizing it into an inert polymer called hemozoin. Acridine-based compounds are thought to interfere with this process.
Caption: Proposed inhibition of hemozoin formation by this compound.
Disruption of Mitochondrial Electron Transport Chain
Some acridone derivatives have been shown to inhibit the parasite's mitochondrial bc1 complex (Complex III) of the electron transport chain. This disrupts ATP synthesis and leads to mitochondrial dysfunction, ultimately causing parasite death.
Caption: Disruption of the mitochondrial electron transport chain by this compound.
Summary of Morphological Effects
The early studies of this compound provided detailed descriptions of the ultrastructural changes observed in P. berghei after treatment. These observations are consistent with the proposed mechanisms of action that lead to parasite stress and death.
-
6 hours post-treatment: The initial morphological changes included swollen lacunae of the endoplasmic reticulum and a significantly enlarged mitochondrion.[1]
-
Subsequent changes: These were followed by vacuolization of the cytoplasm, pyknosis (condensation) of the nucleus, and an enlarged perinuclear space.[1]
-
Later stages: Marked fissuring of the cytoplasm was observed.[1]
-
23 hours post-treatment: The majority of parasites were destroyed due to the disruption of their pellicle (outer membrane).[1]
-
96 hours post-treatment: Remnants of the damaged parasites and host cells were completely cleared from the blood smears.
Conclusion
The early investigations into this compound identified it as a promising antimalarial compound with high efficacy against P. berghei in vivo. The morphological effects observed through microscopy suggest a mechanism that induces significant stress and ultimately leads to the structural collapse of the parasite. While the precise signaling pathways were not elucidated, the proposed dual action of inhibiting hemozoin formation and disrupting mitochondrial function, common to other acridone derivatives, provides a strong basis for its potent antimalarial activity. Further research would be necessary to fully characterize its molecular targets and downstream effects. This guide serves as a foundational resource for researchers interested in the history and initial scientific evaluation of this floxacrine derivative.
References
S 82-5455: An In-Depth Technical Guide on its Antimalarial Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
The floxacrine derivative S 82-5455 is a potent antimalarial agent with demonstrated high activity against blood-stage Plasmodium berghei. While its precise molecular targets within the parasite remain to be definitively elucidated, compelling evidence from ultrastructural studies points towards a mechanism of action involving the disruption of the endoplasmic reticulum (ER) and the mitochondrion. This technical guide synthesizes the available data on this compound and related acridone derivatives to provide a comprehensive overview of its observed effects, potential mechanisms of action, and methodologies for further investigation.
Introduction
This compound, chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone, is a synthetic compound belonging to the floxacrine class of acridone derivatives.[1] Acridone-based compounds have a history of investigation as antimalarial agents, with various derivatives exhibiting diverse mechanisms of action, including inhibition of hemozoin formation, targeting the mitochondrial bc1 complex, and DNA interaction.[1][2] Early studies with this compound demonstrated its efficacy in clearing parasitemia in rodent models of malaria, sparking interest in its mode of action.[1]
Observed Effects and Potential Cellular Targets
The most direct evidence for the cellular targets of this compound comes from a light and electron microscopy study on Plasmodium berghei. This study revealed significant morphological changes in the erythrocytic stages of the parasite upon treatment with this compound.[1]
Endoplasmic Reticulum and Mitochondrial Disruption
Following a single dose of this compound, the initial and most striking ultrastructural changes observed in P. berghei were:
-
Swollen lacunae of the endoplasmic reticulum: This suggests an accumulation of fluid or unfolded proteins within the ER lumen, indicative of ER stress.
-
Extremely enlarged mitochondrion: This alteration in mitochondrial morphology points to a disruption of mitochondrial function, potentially affecting processes such as electron transport, ATP synthesis, or ion homeostasis.
These initial effects were followed by cytoplasmic vacuolization, nuclear pyknosis, and eventual disruption of the parasite's pellicle, leading to cell death. The dual impact on both the ER and mitochondria suggests a multi-targeted effect or a primary hit on one organelle that leads to a secondary catastrophic failure in the other.
Quantitative Data
Direct quantitative data on the binding affinity or inhibition of specific molecular targets by this compound is not available in the current literature. However, in vivo efficacy data from the initial studies provide a quantitative measure of its antimalarial activity.
| Compound | Parasite Strain | Animal Model | Route | Dosis Curativa Minima (mg/kg) | Dosis Tolerata Maxima (mg/kg) | Reference |
| This compound | P. berghei (drug-sensitive) | Mice | Oral | 1.56 (x5) | 400 (x1) | |
| This compound | P. berghei (drug-sensitive) | Mice | Subcutaneous | 3.12 (x5) | 400 (x1) |
Table 1: In vivo antimalarial activity of this compound in mice.
Proposed Mechanism of Action and Signaling Pathway
Based on the observed morphological changes and the known mechanisms of related acridone compounds, a hypothetical mechanism of action for this compound can be proposed. The primary targets are likely located within the mitochondrion and/or the endoplasmic reticulum.
Caption: Proposed mechanism of action for this compound in Plasmodium.
Experimental Protocols
While the specific protocols used for the initial characterization of this compound are not detailed, the following represents standard methodologies that can be employed to further investigate its targets and mechanism of action.
In vivo Efficacy Study in P. berghei Infected Mice
This protocol is adapted from standard procedures for testing antimalarial compounds in rodent models.
Objective: To determine the in vivo efficacy of this compound against blood-stage P. berghei.
Materials:
-
Female Swiss Webster mice (25-30 g)
-
P. berghei (e.g., ANKA strain) infected erythrocytes
-
This compound, dissolved in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)
-
Chloroquine (positive control)
-
Vehicle (negative control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intraperitoneally (i.p.) with 1x10^5 P. berghei-infected erythrocytes.
-
Twenty-four hours post-infection, begin treatment. Administer this compound (and controls) orally or subcutaneously once daily for four consecutive days.
-
On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Stain smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Calculate the average parasitemia for each treatment group and determine the percent inhibition compared to the vehicle control group.
-
Monitor mice for survival.
Ultrastructural Analysis by Transmission Electron Microscopy (TEM)
This protocol outlines the general steps for preparing Plasmodium-infected red blood cells for TEM analysis to observe drug-induced morphological changes.
Objective: To visualize the ultrastructural effects of this compound on intraerythrocytic Plasmodium parasites.
Materials:
-
P. falciparum or P. berghei culture with a high parasitemia of late trophozoites/schizonts.
-
This compound
-
Primary fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)
-
Secondary fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer
-
Uranyl acetate
-
Ethanol series (for dehydration)
-
Epoxy resin (for embedding)
-
Ultramicrotome
-
Transmission Electron Microscope
Procedure:
-
Treat the parasite culture with a desired concentration of this compound for a specified time (e.g., 6 hours).
-
Pellet the infected red blood cells by centrifugation.
-
Fix the pellet in the primary fixative for 1 hour at room temperature.
-
Wash the cells in buffer and post-fix with the secondary fixative for 1 hour on ice.
-
Stain the cells en bloc with uranyl acetate.
-
Dehydrate the sample through a graded ethanol series.
-
Infiltrate and embed the sample in epoxy resin.
-
Polymerize the resin at 60°C for 48 hours.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount sections on copper grids and post-stain with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope.
Caption: Workflow for the investigation of this compound's targets.
Future Directions and Conclusion
The existing data strongly implicates the mitochondrion and endoplasmic reticulum as the primary sites of action for this compound in Plasmodium. However, the specific molecular targets within these organelles are yet to be identified. Future research should focus on target deconvolution studies. Affinity-based chemical proteomics using a tagged this compound derivative could identify binding partners. Furthermore, in vitro selection for resistance to this compound followed by whole-genome sequencing of resistant parasites could reveal mutations in the target protein(s). Biochemical assays measuring mitochondrial respiration and ER stress markers in the presence of this compound would provide further mechanistic insights.
References
Acridone Derivatives as a Potent Class of Antimalarial Agents: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with diverse mechanisms of action.[1][2] Acridone derivatives, a class of heterocyclic compounds, have demonstrated significant potential in this area, exhibiting potent activity against both drug-sensitive and multidrug-resistant (MDR) malaria parasites.[3][4] This technical guide provides a comprehensive review of the current landscape of acridone-based antimalarials, focusing on their structure-activity relationships, mechanisms of action, and key experimental findings.
In Vitro Antimalarial Activity of Acridone Derivatives
A substantial body of research has demonstrated the potent in vitro antiplasmodial activity of various acridone derivatives. The inhibitory concentrations (IC50) have been determined against a panel of P. falciparum strains with varying drug-resistance profiles.
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in identifying the key structural features required for the antimalarial efficacy of acridone derivatives.[1]
-
Substitution on the Acridine Core: The presence of specific substituents on the tricyclic acridone ring system significantly influences antimalarial activity. For instance, haloalkoxyacridinones have shown extremely potent antiplasmodial activity. The inclusion of a chlorine atom and a 2-methoxy group on the acridine ring has been shown to enhance activity.
-
Side Chains: The nature and position of side chains attached to the acridone core are critical. 10-N-substituted acridinones bearing alkyl side chains with terminal tertiary amine groups have been identified as effective chemosensitizing agents. Dual-function acridones, which combine a heme-targeting acridone core with a chemosensitizing moiety at the N-10 position, have been designed to counteract quinoline resistance.
Quantitative Data Summary
The following tables summarize the in vitro antimalarial activity and cytotoxicity of selected acridone derivatives from various studies.
Table 1: In Vitro Antimalarial Activity of 9-Aminoacridine Derivatives
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride | CQ-susceptible | ≤ 0.07 | |
| 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride | CQ-resistant | < 0.3 | |
| 3,6-diamino-1'-amino-9-Anilinoacridine | K1 (CQ-resistant) | nanomolar range | |
| 1'-dimethylamino-3,6-diamino-9-Anilinoacridine | K1 (CQ-resistant) | nanomolar range |
Table 2: In Vitro Antimalarial Activity of 10-N-Substituted Acridinones
| Compound | P. falciparum Strain | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| 1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone (IIa) | Not Specified | < 0.2 | > 100 |
Table 3: In Vitro Antimalarial Activity of Dual-Function Acridones
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| T3.5 | Dd2 (MDR) | Not Specified | |
| T111 | Not Specified | Potent |
Table 4: In Vitro Antimalarial Activity of Acridone Alkaloids
| Compound | Plasmodium Species | IC50 (ng/mL) | Reference |
| Atalaphillinine | P. yoelii | 23-150 |
In Vivo Antimalarial Efficacy
Several acridone derivatives have demonstrated promising efficacy in murine models of malaria.
-
Atalaphillinine , a natural acridone alkaloid, completely suppressed the development of P. berghei and P. vinckei in mice when administered intraperitoneally at a daily dose of 50 mg/kg for 3 days.
-
The lead compound T3.5 showed in vivo intrinsic antimalarial efficacy in two murine models with once-daily oral dosing for three days.
-
A representative next-generation acridone, compound 28 (T229) , provided a sustained blood-stage cure for murine P. berghei infection at oral doses of 10 and 40 mg/kg/day.
-
Compound 27 , a quinoline-acridine hybrid, resulted in the complete clearance of parasitemia in Swiss mice infected with a chloroquine-resistant strain of P. yoelii at a dose of 50 mg/kg for 4 days via the intraperitoneal route.
Mechanisms of Antimalarial Action
The antimalarial activity of acridone derivatives is attributed to several mechanisms, primarily targeting processes essential for parasite survival within the host erythrocyte.
Inhibition of Hemozoin Formation
A primary mechanism of action for many acridone derivatives is the inhibition of hemozoin (β-hematin) formation. During the intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Acridone derivatives can interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death. The rigid, planar structure of the acridone core is thought to promote π-π stacking interactions with heme, preventing its polymerization.
Caption: Inhibition of hemozoin formation by acridone derivatives.
Targeting the Mitochondrial bc1 Complex
Some acridone derivatives have been shown to inhibit the mitochondrial bc1 complex (cytochrome c reductase), a critical component of the electron transport chain in Plasmodium. Inhibition of this complex disrupts mitochondrial function, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death. This mechanism is distinct from that of many other antimalarials.
Caption: Inhibition of the mitochondrial bc1 complex by acridone derivatives.
Interaction with DNA
Certain acridine derivatives, the parent class of compounds for acridones, are known to intercalate with DNA, and this has been proposed as a potential antimalarial mechanism. This interaction can inhibit DNA replication and transcription, leading to parasite death. Some 9-anilinoacridines have been synthesized with the principle of targeting Topoisomerase II, an enzyme crucial for DNA replication.
Experimental Protocols
The evaluation of acridone derivatives as antimalarials involves a series of standardized in vitro and in vivo assays.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture: Asynchronous or synchronous cultures of P. falciparum are maintained in human erythrocytes in a complete medium.
-
Drug Dilution: The test compounds are serially diluted in a 96-well plate.
-
Incubation: Parasitized erythrocytes are added to the wells and incubated for a specified period (e.g., 72 hours) under standard culture conditions.
-
Lysis and Staining: The cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.
β-Hematin (Hemozoin) Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin in vitro.
-
Reaction Mixture: A solution of hemin chloride is prepared in a suitable solvent (e.g., DMSO).
-
Inhibitor Addition: The test compound is added to the hemin solution.
-
Induction of Polymerization: The polymerization of heme to β-hematin is initiated by the addition of an acetate solution and incubation at an elevated temperature.
-
Quantification: The amount of β-hematin formed is quantified spectrophotometrically after a series of washing and centrifugation steps. The inhibition is calculated relative to a drug-free control.
In Vivo Efficacy (4-Day Suppressive Test)
This standard rodent model is used to evaluate the in vivo antimalarial activity of a compound.
-
Infection: Mice are inoculated with parasitized erythrocytes of a rodent malaria parasite, such as P. berghei or P. yoelii.
-
Treatment: The test compound is administered to the mice, typically orally or intraperitoneally, for four consecutive days, starting a few hours after infection.
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Calculation: The percentage of suppression of parasitemia is calculated by comparing the average parasitemia in the treated group to that in an untreated control group.
Future Perspectives
Acridone derivatives represent a promising class of antimalarial drug candidates. Their potent activity against MDR strains and their diverse mechanisms of action make them attractive for further development. Recent research has focused on the development of next-generation acridones with activity against all three life stages of the malaria parasite, including the liver and mosquito stages, which could lead to drugs that not only treat the disease but also prevent its transmission and relapse. Further optimization of the acridone scaffold to improve safety profiles and pharmacokinetic properties will be crucial for their successful clinical translation.
References
- 1. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine-Based Antimalarials-From the Very First Synthetic Antimalarial to Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Structural Optimization of Acridones as Broad-Spectrum Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial acridines: synthesis, in vitro activity against P. falciparum and interaction with hematin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of S 82-5455
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 82-5455 is a floxacrine derivative that has demonstrated significant activity against the asexual erythrocytic stages of Plasmodium berghei, a key model for in vivo screening of antimalarial compounds. These application notes provide a comprehensive overview of the available in vivo data and a detailed experimental protocol for evaluating the efficacy of this compound in a murine model. The methodologies outlined are based on established antimalarial drug testing protocols and specific data reported for this compound.
Mechanism of Action
This compound, as a floxacrine derivative, is understood to exert its antimalarial effect by targeting the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of the Plasmodium parasite. Specifically, it is believed to inhibit the quinol oxidation (Qo) site of cytochrome b. This inhibition disrupts the mitochondrial membrane potential and interferes with essential metabolic processes, including pyrimidine biosynthesis, ultimately leading to parasite death.[1][2][3][4]
Signaling Pathway Diagram
References
- 1. Diversity-Oriented Synthesis Probe Targets Plasmodium falciparum Cytochrome b Ubiquinone Reduction Site and Synergizes With Oxidation Site Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 82-5455 in a Mouse Model of Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 82-5455, a floxacrine derivative, has demonstrated significant antimalarial activity against the asexual stages of Plasmodium berghei in murine models.[1] These application notes provide detailed protocols for utilizing this compound in a mouse model of malaria, specifically focusing on the widely accepted 4-day suppressive test. The provided methodologies and data will enable researchers to effectively evaluate the in vivo efficacy of this compound.
Chemical Information
-
Compound Name: this compound
-
Chemical Name: 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone[1]
Mechanism of Action (Proposed)
While the precise signaling pathway of this compound has not been fully elucidated, microscopic studies on P. berghei have revealed distinct morphological changes in the erythrocytic stages of the parasite following treatment. These changes suggest a mechanism that disrupts essential cellular functions.
Within 6 hours of treatment, parasites exhibit swollen lacunae of the endoplasmic reticulum and significantly enlarged mitochondria.[1] Subsequently, vacuolization of the cytoplasm, pyknosis of the nucleus, and an enlarged perinuclear space are observed.[1] By 23 hours post-treatment, the majority of parasites are destroyed due to the disruption of their pellicle.[1] The remnants of the parasites and host cells are typically cleared from blood smears within 96 hours.
Data Presentation
The following tables summarize the available quantitative data for this compound in a P. berghei mouse model.
Table 1: Efficacy of this compound in the 28-Day Test in Mice
| Administration Route | Dosis Curativa Minima (mg/kg) | Dosis Tolerata Maxima (mg/kg) |
| Oral | 1.56 (x 5 days) | 400 (x 1 day) |
| Subcutaneous (s.c.) | 3.12 (x 5 days) | 400 (x 1 day) |
Data sourced from Raether & Mehlhorn, 1984.
Experimental Protocols
This section provides a detailed protocol for evaluating the in vivo antimalarial activity of this compound using the Peter's 4-day suppressive test.
Materials
-
Animals: Swiss albino mice (female, 25 ± 2 g)
-
Parasite: Chloroquine-sensitive strain of Plasmodium berghei (e.g., ANKA strain)
-
Test Compound: this compound
-
Standard Drug: Chloroquine (positive control)
-
Vehicle: 7% Tween 80 and 3% ethanol in sterile distilled water
-
Inoculum Preparation: Heparinized blood from a donor mouse with approximately 30% parasitemia, diluted in physiological saline.
-
Stain: Giemsa stain
-
Other: Microscopes, slides, syringes, needles, animal cages, etc.
Experimental Workflow
Detailed Methodology
-
Parasite Inoculation:
-
Obtain heparinized blood from a donor mouse with a rising P. berghei parasitemia of approximately 30%.
-
Dilute the infected blood with physiological saline to a final concentration of 1 x 10⁸ parasitized erythrocytes per milliliter.
-
Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the diluted blood, delivering a total of 2 x 10⁷ parasitized erythrocytes.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the vehicle (7% Tween 80, 3% ethanol).
-
Further dilute the stock solution to achieve the desired final concentrations for oral (p.o.) or subcutaneous (s.c.) administration.
-
Prepare solutions of the vehicle (negative control) and chloroquine (positive control, e.g., 10 mg/kg).
-
Two to four hours after parasite inoculation (Day 0), administer the first dose of the test compound, vehicle, or positive control.
-
Continue daily administration for four consecutive days (Day 0, 1, 2, and 3).
-
-
Determination of Parasitemia:
-
On Day 4, 24 hours after the last dose, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Examine the slides under a microscope with an oil immersion lens.
-
Calculate the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of 1,000 red blood cells.
-
-
Assessment of Efficacy:
-
Calculate the average parasitemia for each treatment group.
-
Determine the percentage of parasitemia suppression using the following formula:
-
-
Survival Monitoring:
-
Monitor the mice daily for 30 days post-infection.
-
Record the day of death for each mouse to determine the mean survival time for each group.
-
Mice that are aparasitemic on day 30 are considered cured.
-
Concluding Remarks
This compound is a potent antimalarial compound against P. berghei in mice. The provided protocols offer a standardized framework for conducting in vivo efficacy studies. Researchers should adapt these protocols based on their specific experimental objectives, including dose-ranging studies to determine the ED₅₀ and ED₉₀ values. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the preclinical development of this and other novel antimalarial candidates.
References
Application Notes and Protocols: Dosing and Administration of S 82-5455 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing and administration of S 82-5455, a floxacrine derivative, for studies in rats. The protocols are based on established experimental findings and are intended to guide researchers in the effective use of this compound for antimalarial research, specifically targeting the asexual stages of Plasmodium berghei.
Compound Information
-
Compound Name: this compound
-
Chemical Name: 7-chloro-1-( 4N - methylpiperazino -1N-imino)-10-hydroxy-1, 2, 3, 4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10 H)- acridone[1]
-
Primary Activity: High activity against blood-induced infections of drug-sensitive strains of Plasmodium berghei in both mice and rats[1][2].
Quantitative Dosing Data in Rats
The following table summarizes the administered doses of this compound in rats for studying its effect on the erythrocytic stages of P. berghei.
| Administration Route | Dose (mg/kg) | Species | Purpose | Observed Outcome | Reference |
| Oral | 25 | Rat | Study of morphological changes in P. berghei | Inducement of significant morphological changes in the parasite within 6 hours. | |
| Subcutaneous (s.c.) | 50 | Rat | Study of morphological changes in P. berghei | Inducement of significant morphological changes in the parasite within 6 hours. |
Experimental Protocols
In Vivo Efficacy Study of this compound in P. berghei-Infected Rats
This protocol outlines the procedure for administering this compound to rats infected with Plasmodium berghei to assess the compound's effect on the asexual erythrocytic stages of the parasite.
a. Animal Model:
-
Species: Rat (specific strain as per experimental design, e.g., Wistar, Sprague-Dawley)
-
Infection: Blood-induced infection with a drug-sensitive strain of Plasmodium berghei.
b. Compound Preparation:
-
The formulation of this compound for oral and subcutaneous administration should be prepared based on the compound's solubility and vehicle compatibility. The specific vehicle used in the cited study is not detailed and should be determined based on standard laboratory procedures for acridone-based compounds.
c. Administration:
-
Oral Administration: A single dose of 25 mg/kg is administered via oral gavage.
-
Subcutaneous Administration: A single dose of 50 mg/kg is administered subcutaneously.
d. Post-Administration Monitoring and Sample Collection:
-
Blood smears are to be collected from the tail vein at specific time points post-administration (e.g., 6, 23, and 96 hours) to monitor the morphological changes in the parasites.
-
The progression of parasitemia should be monitored daily.
e. Endpoint Analysis:
-
Light and electron microscopy can be utilized to examine the morphological changes in the parasites within the erythrocytes.
-
Key morphological changes to observe include:
-
6 hours post-treatment: Swollen lacunae of the endoplasmic reticulum and an extremely enlarged mitochondrion.
-
Subsequent changes: Apparent vacuolization of the cytoplasm, pyknosis of the nucleus, a distinctly enlarged perinuclear space, and marked fissuring of the cytoplasm.
-
23 hours post-treatment: Most parasites are destroyed by the disruption of their pellicle, with many degenerate parasites found outside the ruptured host cell.
-
96 hours post-treatment: Remnants of damaged parasites and host cells are completely cleared from the blood smears.
-
Visualizations
Experimental Workflow for Evaluating this compound Efficacy in Rats
Caption: Workflow for in vivo testing of this compound in rats.
Signaling Pathway: Postulated Mechanism of Action
While the precise molecular target of this compound is not explicitly detailed in the provided search results, its structural similarity to other antimalarials like menoctone and atovaquone suggests a likely mechanism of action involving the parasite's mitochondrial electron transport chain. These compounds are known to inhibit cytochrome b.
Caption: Postulated mechanism of this compound via cytochrome b inhibition.
References
S 82-5455 solution preparation for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of S 82-5455, a floxacrine derivative with demonstrated antimalarial activity. The information is intended to guide researchers in the effective use of this compound in both in vitro and in vivo studies.
Chemical Properties and Solubility
This compound is an acridone derivative, classified as a floxacrine analog. While specific solubility data for this compound is not extensively published, compounds of this class are generally soluble in organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | Floxacrine derivative | [1][2] |
| Molecular Formula | Not explicitly stated in searches | - |
| Molecular Weight | Not explicitly stated in searches | - |
| CAS Number | Not explicitly stated in searches | - |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from similar compounds |
| Storage | Store stock solutions at -20°C or -80°C | General laboratory practice |
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated in the available literature. However, its structural similarity to other acridone derivatives and its antimalarial activity against Plasmodium species suggest a likely mode of action involving the inhibition of the parasite's mitochondrial respiratory chain. This is analogous to the mechanism of compounds like menoctone and atovaquone, which target the cytochrome bc1 complex (Complex III). Inhibition of this complex disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.
Caption: Proposed mechanism of this compound action on the Plasmodium mitochondrial electron transport chain.
Experimental Protocols
In Vitro Antimalarial Activity Assay
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of Plasmodium falciparum.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
P. falciparum culture (e.g., 3D7, W2 strains)
-
Human red blood cells (O+)
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, supplemented with AlbuMAX II or human serum)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Protocol:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Drug Dilution Plate Preparation:
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 0.1% to avoid solvent toxicity.
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Setup:
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Include positive controls (e.g., chloroquine, artemisinin) and negative controls (parasites with medium and vehicle only).
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
-
Growth Inhibition Measurement (SYBR Green I Assay):
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Normalize the fluorescence values to the negative control (100% growth).
-
Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Table 2: Representative In Vitro Data for Antimalarial Compounds (for comparison)
| Compound | Target Organism | IC50 (nM) |
| This compound | P. berghei | High activity reported, specific IC50 not found[1][2] |
| Menoctone | P. falciparum W2 | 113 |
| Atovaquone | P. falciparum | Low nanomolar range |
| Chloroquine | P. falciparum (sensitive) | Low nanomolar range |
In Vivo Antimalarial Efficacy Study (Mouse Model)
This protocol outlines a standard 4-day suppressive test to evaluate the efficacy of this compound against Plasmodium berghei in a murine model.
Materials:
-
This compound
-
Vehicle for administration (e.g., 7% Tween 80, 3% ethanol in saline)
-
P. berghei (e.g., ANKA strain)
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
Giemsa stain
Protocol:
-
Drug Formulation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations for oral or intraperitoneal administration.
-
Ensure the formulation is homogenous by sonication or vigorous vortexing before each administration.
-
-
Infection:
-
Infect mice intraperitoneally with 1 x 10^7 P. berghei-parasitized red blood cells.
-
-
Treatment:
-
Randomly assign mice to treatment and control groups.
-
Two to four hours post-infection, begin treatment with this compound.
-
Administer the drug once daily for four consecutive days.
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasite growth inhibition for each treatment group compared to the vehicle-treated control group.
-
The 50% effective dose (ED50) can be calculated by plotting the percentage of inhibition against the drug dose.
-
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization for specific experimental conditions. Researchers should exercise their own professional judgment in the design and execution of their studies.
References
Application Notes and Protocols: Light and Electron Microscopy of S 82-5455 Treated Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 82-5455, a floxacrine derivative, has demonstrated significant efficacy against the asexual erythrocytic stages of Plasmodium berghei, a common model for human malaria research.[1][2] This document provides a detailed overview of the morphological and ultrastructural changes observed in P. berghei following treatment with this compound, based on light and electron microscopy studies. The provided protocols are based on established methodologies for the microscopic examination of malaria parasites and are intended to guide researchers in replicating and expanding upon these findings.
Data Presentation: Morphological and Ultrastructural Effects of this compound
Treatment of P. berghei-infected rats with this compound at single oral or subcutaneous doses of 25 and 50 mg/kg, respectively, induces a series of time-dependent morphological changes within the parasites, culminating in their destruction and clearance.[1] The key observations are summarized in the tables below.
Light Microscopy Observations
| Time Post-Treatment | Observation in Erythrocytic Stages of P. berghei |
| 96 hours | Remnants of damaged parasites and host cells are completely cleared from blood smears.[1] |
Electron Microscopy Observations
| Time Post-Treatment | Ultrastructural Changes in Erythrocytic Stages of P. berghei |
| 6 hours | - Swelling of the lacunae of the endoplasmic reticulum.[1] - Extreme enlargement of the mitochondrion. |
| Later Stages | - Apparent vacuolization of the cytoplasm. - Pyknosis (condensation) of the nucleus. - Distinctly enlarged perinuclear space. - Marked fissuring of the cytoplasm. |
| 23 hours | - Disruption of the parasite's pellicle, leading to destruction. - Majority of degenerate parasites are found outside of the ruptured host erythrocyte. |
Experimental Protocols
The following are detailed protocols for the preparation and examination of this compound treated P. berghei parasites by light and electron microscopy. These are generalized protocols based on standard practices for parasitology.
Protocol 1: Light Microscopy of Blood Smears
Objective: To observe the morphological changes in erythrocytic stages of P. berghei after this compound treatment.
Materials:
-
Microscope slides
-
Methanol
-
Giemsa stain
-
Phosphate buffered saline (PBS), pH 7.2
-
Immersion oil
-
Light microscope with 100x oil immersion objective
Procedure:
-
Blood Smear Preparation:
-
Collect a small drop of blood from the tail vein of the treated and control mice/rats at designated time points.
-
Place the blood drop on a clean microscope slide.
-
Using a second slide as a spreader, create a thin blood smear.
-
Allow the smear to air dry completely.
-
-
Fixation:
-
Fix the dried blood smear by immersing it in absolute methanol for 30-60 seconds.
-
Allow the slide to air dry.
-
-
Staining:
-
Prepare a fresh 10% Giemsa stain solution in PBS (pH 7.2).
-
Place the slide in a staining jar containing the Giemsa solution and stain for 20-30 minutes.
-
Gently rinse the slide with tap water to remove excess stain.
-
Allow the slide to air dry in a vertical position.
-
-
Microscopic Examination:
-
Place a drop of immersion oil on the stained smear.
-
Examine the smear under a light microscope using the 100x oil immersion objective.
-
Observe and record the morphology of the parasites within the red blood cells, noting any changes such as vacuolation, pyknosis, and parasite degradation.
-
Protocol 2: Transmission Electron Microscopy (TEM)
Objective: To examine the ultrastructural changes in P. berghei following this compound treatment.
Materials:
-
Glutaraldehyde (2.5%) in 0.1 M cacodylate buffer (pH 7.4)
-
Osmium tetroxide (1%) in 0.1 M cacodylate buffer
-
Ethanol series (50%, 70%, 90%, 100%)
-
Propylene oxide
-
Epoxy resin (e.g., Epon, Araldite)
-
Uranyl acetate
-
Lead citrate
-
Transmission Electron Microscope
Procedure:
-
Sample Collection and Primary Fixation:
-
Collect blood from treated and control animals into a tube containing an anticoagulant.
-
Centrifuge the blood at a low speed to pellet the red blood cells.
-
Carefully remove the supernatant and the buffy coat.
-
Immediately fix the red blood cell pellet in 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1-2 hours at 4°C.
-
-
Post-fixation and Dehydration:
-
Wash the fixed cells three times in 0.1 M cacodylate buffer.
-
Post-fix the cells in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour at 4°C.
-
Wash the cells three times in distilled water.
-
Dehydrate the sample through a graded series of ethanol (50%, 70%, 90%, 100%) for 10 minutes at each concentration.
-
Perform two changes in 100% propylene oxide for 15 minutes each.
-
-
Embedding and Polymerization:
-
Infiltrate the sample with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour.
-
Infiltrate with 100% epoxy resin overnight.
-
Embed the sample in fresh epoxy resin in embedding capsules.
-
Polymerize the resin in an oven at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Trim the resin blocks and cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with 2% aqueous uranyl acetate for 15 minutes, followed by lead citrate for 5 minutes.
-
-
TEM Examination:
-
Examine the sections using a transmission electron microscope.
-
Capture images of parasites at various magnifications to document ultrastructural changes in organelles such as the mitochondrion, endoplasmic reticulum, nucleus, and pellicle.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying the effects of this compound on P. berghei.
Hypothesized Mechanism of Action
While the precise signaling pathways affected by this compound have not been fully elucidated, its structural similarity to other quinoline-containing antimalarials suggests a potential mechanism involving the disruption of hemozoin formation in the parasite's digestive vacuole.
Caption: Hypothesized mechanism of this compound action via inhibition of heme detoxification.
References
Application Notes and Protocols for S 82-5455 in Plasmodium berghei Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of S 82-5455, a floxacrine derivative, in preclinical studies using Plasmodium berghei infection models. The protocols outlined below are based on established methodologies for antimalarial drug testing and specific data available for this compound.
Introduction to this compound
This compound is a floxacrine derivative, chemically identified as 7-chloro-1-( 4N - methylpiperazino -1N-imino)-10-hydroxy-1, 2, 3, 4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10 H)- acridone. It has demonstrated significant activity against the erythrocytic stages of drug-sensitive strains of Plasmodium berghei in both mice and rats.[1][2] The primary mechanism of action appears to be the induction of severe morphological changes within the parasite, leading to its rapid destruction.[1]
Plasmodium berghei as a Model Organism
Plasmodium berghei is a rodent malaria parasite that serves as a valuable model for studying human malaria.[3][4] Its ability to infect laboratory mice and produce disease with similarities to human malaria makes it an excellent tool for in vivo screening of antimalarial compounds. The entire life cycle of the parasite can be replicated in a laboratory setting, allowing for the study of both the liver and blood stages of infection.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of this compound against a drug-sensitive strain of Plasmodium berghei in mice.
| Parameter | Oral Administration (mg/kg) | Subcutaneous Administration (mg/kg) | Reference |
| Minimum Curative Dose (5 doses) | 1.56 | 3.12 | |
| Maximum Tolerated Dose (single dose) | 400 | 400 |
Experimental Protocols
In Vivo Efficacy Assessment: 4-Day Suppressive Test
This standard test evaluates the schizontocidal activity of a compound against an established P. berghei infection.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Laboratory mice (e.g., Swiss albino, 18-22 g)
-
This compound
-
Vehicle for drug administration (e.g., 7% Tween 80 and 3% ethanol in sterile water)
-
Standard antimalarial drug (e.g., Chloroquine) as a positive control
-
Giemsa stain
-
Microscope with an oil immersion lens
-
Syringes and needles for injection
-
Saline solution
Procedure:
-
Parasite Inoculation:
-
Obtain blood from a donor mouse with a rising parasitemia of 20-30%.
-
Dilute the infected blood in a saline solution to a concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Inject each experimental mouse intraperitoneally (IP) or intravenously (IV) with 0.2 mL of the parasite suspension.
-
-
Drug Administration:
-
Randomly assign the infected mice into the following groups (n=5 per group):
-
Vehicle control
-
Positive control (e.g., Chloroquine at 5 mg/kg/day)
-
Experimental groups (this compound at various doses, e.g., 1.56, 3.12, 10, 25, 50 mg/kg/day)
-
-
Two to four hours post-infection (Day 0), begin treatment.
-
Administer the respective compounds orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3).
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent inhibition of parasite growth for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(A - B) / A] * 100 where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.
-
Monitor the mice daily for survival for up to 30 days.
-
Morphological Analysis of Parasite Response
This protocol is based on the findings of Raether and Mehlhorn (1984) to observe the ultrastructural changes in P. berghei following treatment with this compound.
Materials:
-
Infected and treated mice from the efficacy study.
-
Reagents for electron microscopy (glutaraldehyde, osmium tetroxide, etc.).
-
Transmission Electron Microscope (TEM).
Procedure:
-
Sample Collection:
-
At various time points after a single dose of this compound (e.g., 6, 12, 23, 48, and 96 hours), collect small blood samples from the treated and control mice.
-
-
Sample Preparation for TEM:
-
Fix the blood samples in a suitable fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer).
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol.
-
Embed the samples in resin.
-
Cut ultrathin sections and mount them on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Microscopic Examination:
-
Examine the sections under a TEM.
-
Observe and document the morphological changes in the parasites at different time points. Key features to look for based on previous findings include:
-
Swelling of the endoplasmic reticulum lacunae.
-
Enlargement of the mitochondrion.
-
Vacuolization of the cytoplasm.
-
Pyknosis of the nucleus.
-
Enlargement of the perinuclear space.
-
Fissuring of the cytoplasm and disruption of the pellicle.
-
-
Pharmacokinetic Study (General Protocol)
Materials:
-
Healthy, uninfected mice.
-
This compound.
-
Appropriate vehicle for intravenous (IV) and oral (p.o.) administration.
-
Blood collection supplies (e.g., heparinized capillaries).
-
Centrifuge.
-
Analytical equipment for drug quantification (e.g., LC-MS/MS).
Procedure:
-
Drug Administration:
-
Divide the mice into two groups: IV and p.o. administration.
-
Administer a single dose of this compound to each mouse.
-
For the IV group, inject the compound into the tail vein.
-
For the p.o. group, administer the compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
At each time point, collect a small volume of blood from a specified number of mice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate an analytical method (e.g., using LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Elimination half-life (t1/2)
-
Bioavailability (by comparing p.o. and IV data)
-
-
Visualizations
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Hypothetical Signaling Pathway of this compound Action
Based on the observed morphological changes, a hypothetical pathway for this compound-induced parasite death is proposed. The compound appears to induce organelle stress, which is a known trigger for apoptosis-like cell death in Plasmodium.
Caption: Hypothetical pathway of this compound-induced parasite death.
References
- 1. mmv.org [mmv.org]
- 2. researchgate.net [researchgate.net]
- 3. Disruption of cellular homeostasis induces organelle stress and triggers apoptosis like cell-death pathways in malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of apoptosis-like programmed cell death in unicellular protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 82-5455 in Parasite Morphology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of S 82-5455, a floxacrine derivative, for studying morphological changes in parasites, specifically the asexual stages of Plasmodium berghei. The information is based on a foundational study in the field and is intended to guide further research and drug development efforts.
Introduction
This compound is an acridine derivative that has demonstrated high activity against blood-induced infections of a drug-sensitive line of Plasmodium berghei in both mice and rats.[1] This compound induces significant and observable morphological changes in the erythrocytic stages of the parasite, making it a valuable tool for investigating the ultrastructural effects of antimalarial compounds. Understanding these morphological alterations can provide insights into the drug's mechanism of action and its potential as a therapeutic agent.
Data Presentation
The following table summarizes the quantitative data regarding the administration and observed effects of this compound on P. berghei.
| Parameter | Oral Administration (Rats) | Subcutaneous Administration (Rats) |
| Dosage | 25 mg/kg (single dose) | 50 mg/kg (single dose) |
| Time to Initial Morphological Changes | 6 hours | 6 hours |
| Time to Widespread Parasite Destruction | 23 hours | 23 hours |
| Time to Complete Clearance of Damaged Parasites | 96 hours | 96 hours |
Morphological Changes Induced by this compound
Treatment with this compound leads to a series of distinct and progressive morphological alterations within the asexual erythrocytic stages of P. berghei. These changes, observable through light and electron microscopy, are as follows:
-
6 hours post-treatment: The earliest observable effects include the swelling of the endoplasmic reticulum lacunae and a significant enlargement of the mitochondrion.[1]
-
Subsequent changes: Following the initial effects, there is an apparent vacuolization of the parasite's cytoplasm and pyknosis (condensation) of the nucleus.[1] A distinct enlargement of the perinuclear space is also noted.[1]
-
Later stages: Marked fissuring of the cytoplasm occurs, leading to the eventual destruction of most parasites by 23 hours post-treatment due to the disruption of their pellicle.[1]
-
Post-destruction: The majority of the degenerated parasites are found outside of the apparently ruptured host erythrocytes. By 96 hours post-treatment, remnants of the damaged parasites and host cells are completely cleared from blood smears.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on P. berghei morphology.
I. In Vivo Study of this compound Efficacy and Morphological Effects in a Rat Model
Objective: To assess the in vivo efficacy of this compound against P. berghei and observe the time-course of morphological changes in the parasites.
Materials:
-
Plasmodium berghei (drug-sensitive strain)
-
Laboratory rats (e.g., Wistar or Sprague-Dawley)
-
This compound compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Syringes and needles for infection and drug administration
-
Microscope slides and Giemsa stain
-
Light microscope
-
Materials for preparing samples for electron microscopy (see Protocol II)
Procedure:
-
Parasite Infection:
-
Maintain a donor mouse infected with a drug-sensitive strain of P. berghei.
-
Collect infected blood from the donor mouse and dilute it with a suitable buffer (e.g., PBS) to achieve a concentration of 1x10^7 parasitized red blood cells (pRBCs) per 0.2 mL.
-
Inject 0.2 mL of the pRBC suspension intraperitoneally into each experimental rat.
-
-
Monitoring Parasitemia:
-
Beginning 3-4 days post-infection, prepare thin blood smears from the tail vein of each rat daily.
-
Stain the smears with Giemsa and determine the percentage of pRBCs by counting at least 1000 red blood cells under a light microscope.
-
Proceed with drug administration when parasitemia reaches a consistent level (e.g., 1-5%).
-
-
Drug Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide the infected rats into treatment and control groups.
-
Administer a single dose of this compound (e.g., 25 mg/kg orally or 50 mg/kg subcutaneously) to the treatment group.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Sample Collection for Morphological Analysis:
-
At designated time points post-treatment (e.g., 6h, 12h, 23h, 48h, 96h), collect small blood samples from the tail vein of rats from both groups.
-
Prepare thin blood smears for light microscopy and stain with Giemsa.
-
For electron microscopy, collect a larger blood sample (e.g., 50-100 µL) into a tube containing an anticoagulant (e.g., heparin) and process immediately as described in Protocol II.
-
-
Data Analysis:
-
For light microscopy, observe and record the morphological changes in the parasites at each time point, comparing the treated group to the control group.
-
For electron microscopy, analyze the ultrastructural changes in the parasite organelles.
-
Continue to monitor parasitemia in all groups daily until the infection is cleared in the treated group or reaches a predetermined endpoint in the control group.
-
II. Sample Preparation for Transmission Electron Microscopy (TEM)
Objective: To prepare blood samples containing P. berghei for ultrastructural analysis of morphological changes induced by this compound.
Materials:
-
Blood sample with pRBCs
-
Primary fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.4)
-
Wash buffer: 0.1 M sodium cacodylate buffer
-
Secondary fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer
-
Dehydration agents: Graded series of ethanol (e.g., 30%, 50%, 70%, 90%, 100%)
-
Infiltration agent: Propylene oxide
-
Embedding resin (e.g., Epon or Araldite)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Embedding capsules
-
Ultramicrotome
-
TEM grids
Procedure:
-
Primary Fixation:
-
Centrifuge the blood sample at a low speed (e.g., 500 x g for 5 minutes) to pellet the red blood cells.
-
Carefully remove the supernatant.
-
Gently resuspend the cell pellet in 1 mL of cold primary fixative.
-
Incubate for at least 2 hours at 4°C.
-
-
Washing:
-
Centrifuge the fixed cells (500 x g for 5 minutes) and discard the supernatant.
-
Wash the pellet three times with cold wash buffer, with a 10-minute incubation on a rocker for each wash.
-
-
Secondary Fixation:
-
Resuspend the pellet in 1 mL of cold secondary fixative.
-
Incubate for 1-2 hours at 4°C in the dark (osmium tetroxide is light-sensitive).
-
-
Dehydration:
-
Wash the pellet twice with wash buffer.
-
Dehydrate the sample by a series of incubations in increasing concentrations of ethanol (e.g., 10 minutes each in 30%, 50%, 70%, 90%, and three times in 100% ethanol).
-
-
Infiltration and Embedding:
-
Incubate the sample in a 1:1 mixture of 100% ethanol and propylene oxide for 15 minutes.
-
Incubate in 100% propylene oxide for 15 minutes.
-
Infiltrate the sample with a 1:1 mixture of propylene oxide and embedding resin for at least 1 hour.
-
Place the sample in pure embedding resin and incubate overnight at room temperature to allow for complete infiltration.
-
Transfer the infiltrated pellet to an embedding capsule filled with fresh resin.
-
Polymerize the resin in an oven at the recommended temperature and time for the specific resin used (e.g., 60°C for 48 hours).
-
-
Ultrathin Sectioning and Staining:
-
Trim the resin block and cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Collect the sections on TEM grids.
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
-
Imaging:
-
Examine the sections using a transmission electron microscope.
-
Capture images of parasites from both control and treated samples, focusing on the ultrastructural details of the organelles.
-
Visualizations
The following diagrams illustrate the experimental workflow and the observed morphological changes in the parasite.
Disclaimer: The experimental protocols provided are based on the available literature and general parasitological techniques. Researchers should adapt these protocols as needed based on their specific experimental setup and institutional guidelines. No specific signaling pathways for this compound's action on parasites were identified in the provided information; the diagrams reflect the observed workflow and morphological consequences.
References
Application Notes and Protocols for Determining the Efficacy of S 82-5455
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 82-5455 is a floxacrine derivative belonging to the acridone class of compounds, which has demonstrated significant antimalarial activity. This document provides detailed application notes and experimental protocols for assessing the in vitro and in vivo efficacy of this compound against Plasmodium species, the causative agents of malaria. The provided assays are standard methods in antimalarial drug discovery and are designed to deliver robust and reproducible data for preclinical evaluation.
Mechanism of Action of Acridone Antimalarials
The precise mechanism of action for this compound has not been fully elucidated. However, studies on related acridone and floxacrine derivatives suggest several potential targets within the Plasmodium parasite. The primary proposed mechanisms include:
-
Inhibition of Heme Detoxification: Like other quinoline-based antimalarials, acridones may interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole. This leads to the accumulation of free heme, which is toxic to the parasite.[1][2]
-
Inhibition of the Mitochondrial bc1 Complex: Some acridone derivatives have been shown to target the mitochondrial electron transport chain, specifically the cytochrome bc1 complex (Complex III), disrupting the parasite's energy metabolism.[1]
-
Interaction with Parasite DNA: The planar acridine ring structure allows for intercalation into the parasite's DNA, which can inhibit DNA replication and transcription.[3]
These potential mechanisms provide a basis for the selection of appropriate efficacy assays.
Data Presentation
The following tables summarize representative quantitative data for this compound and related floxacrine derivatives from published studies. These tables are intended to provide a baseline for expected efficacy.
Table 1: In Vitro Efficacy of Acridone Derivatives against Plasmodium falciparum
| Compound | Strain | IC₅₀ (nM) | Reference |
| This compound | - | Data not available | - |
| Floxacrine | Chloroquine-resistant | >1000 | [3] |
| Acridone Derivative 31b | 3D7 (sensitive) | 29.8 | |
| Acridone Derivative 31b | Dd2 (resistant) | 131.0 | |
| Acridone Derivative 31b | W2 (resistant) | 17.8 |
Table 2: In Vivo Efficacy of this compound against Plasmodium berghei in Mice
| Route of Administration | 4-Day Suppressive Test ED₅₀ (mg/kg) | 4-Day Suppressive Test ED₉₀ (mg/kg) | Reference |
| Oral | 1.56 (x5 days) | Data not available | |
| Subcutaneous | 3.12 (x5 days) | Data not available |
Table 3: In Vivo Efficacy of Floxacrine against Plasmodium Species
| Animal Model | Plasmodium Strain | Treatment Regimen | Outcome | Reference |
| Owl Monkey | P. falciparum (chloroquine-resistant) | 1.25 - 2.5 mg/kg/day | Temporary clearance of parasitemia | |
| Rhesus Monkey | P. cynomolgi | 0.625 mg/kg/day (prophylactic) | Complete protection |
Experimental Protocols
In Vitro Efficacy Assays
This assay is a widely used, high-throughput method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human red blood cells (RBCs)
-
96-well black, clear-bottom microplates
-
This compound stock solution (in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the assay plate. Include drug-free wells (negative control) and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
-
Parasite Suspension Preparation:
-
Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Incubation:
-
Add 100 µL of the parasite suspension to each well of the drug-pre-loaded plate.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.
-
Carefully remove 100 µL of the culture medium from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected RBCs.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium. The pLDH activity is proportional to the number of viable parasites.
Materials:
-
P. falciparum culture
-
Complete parasite culture medium
-
Human RBCs
-
96-well microplates
-
This compound stock solution
-
MALSTAT reagent (Tris buffer, sodium L-lactate, Triton X-100, 3-acetylpyridine adenine dinucleotide (APAD))
-
NBT/PES solution (Nitroblue tetrazolium/phenazine ethosulfate)
-
Microplate spectrophotometer (650 nm)
Protocol:
-
Assay Setup: Follow steps 1-4 of the SYBR Green I assay protocol.
-
Cell Lysis: After the 72-hour incubation, freeze the plate at -80°C for at least 2 hours, then thaw at room temperature to lyse the cells.
-
pLDH Reaction:
-
Prepare the pLDH reaction mixture by adding 1 volume of NBT/PES solution to 25 volumes of MALSTAT reagent.
-
Add 100 µL of the reaction mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Read the absorbance at 650 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance from uninfected RBCs.
-
Calculate the percentage of parasite growth inhibition and determine the IC₅₀ value as described for the SYBR Green I assay.
-
In Vivo Efficacy Assay
This is the standard primary in vivo screening test to evaluate the blood schizontocidal activity of a compound against Plasmodium berghei in mice.
Materials:
-
Swiss albino or BALB/c mice (female, 6-8 weeks old)
-
Plasmodium berghei (e.g., ANKA strain) infected donor mouse
-
This compound formulation for oral or subcutaneous administration
-
Vehicle control (e.g., 7% Tween 80, 3% ethanol in water)
-
Positive control (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Protocol:
-
Inoculation:
-
On Day 0, infect mice intraperitoneally with 1 x 10⁷ P. berghei-infected red blood cells.
-
-
Drug Administration:
-
Two to four hours post-infection, administer the first dose of this compound, vehicle, or positive control.
-
Continue daily administration for four consecutive days (Day 0 to Day 3).
-
-
Parasitemia Monitoring:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected RBCs per 1000 total RBCs.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for the treated groups compared to the vehicle control group using the formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100
-
The ED₅₀ and ED₉₀ (the doses that suppress parasitemia by 50% and 90%, respectively) can be determined by testing a range of doses.
-
Experimental Workflows
References
- 1. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Dual Function Acridones as a Novel Antimalarial Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of S 82-5455 in Antimalarial Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, a comprehensive review of published scientific literature and patent databases did not yield specific studies evaluating S 82-5455 in combination therapy regimens. The following application notes and protocols are based on the known properties of this compound as a floxacrine derivative, its presumed mechanism of action as a cytochrome b inhibitor, and established methodologies for the preclinical assessment of antimalarial drug candidates.
Introduction and Rationale for Combination Therapy
This compound is a floxacrine derivative that has demonstrated significant activity against the asexual blood stages of Plasmodium berghei in murine models.[1][2] While specific mechanistic studies on this compound are limited, its structural class and the observed cross-resistance patterns with other antimalarials strongly suggest that it functions as an inhibitor of the parasite's mitochondrial cytochrome b, a key component of the electron transport chain (Complex III).
The current standard of care for uncomplicated P. falciparum malaria is Artemisinin-based Combination Therapy (ACT). ACTs combine a fast-acting artemisinin derivative for rapid parasite clearance with a longer-acting partner drug to eliminate remaining parasites and prevent recrudescence. This strategy also helps to mitigate the development of drug resistance. Given its presumed mechanism of action, which is distinct from that of artemisinins, this compound represents a potential candidate for inclusion in novel combination therapies. The rationale for its use in combination would be to partner it with a fast-acting schizonticidal agent or another compound with a complementary mechanism of action to achieve a synergistic or additive therapeutic effect and delay the emergence of resistance.
Proposed Mechanism of Action
This compound is believed to target the cytochrome bc1 complex (Complex III) within the inner mitochondrial membrane of the Plasmodium parasite. By binding to cytochrome b, it likely disrupts the electron flow from ubiquinol to cytochrome c, thereby inhibiting cellular respiration and leading to a collapse in ATP production, which is fatal to the parasite. This mechanism is shared with other notable antimalarials such as atovaquone.
Caption: Proposed mechanism of this compound targeting Complex III.
Quantitative Data Presentation
No specific IC50 or in vivo efficacy data for this compound is readily available in the reviewed literature. However, data for the parent floxacrine compound provides an indication of the potential activity of this class of molecules.
Table 1: In Vivo Efficacy of Floxacrine against Plasmodium Species
| Species | Host | Efficacy Metric | Dosage | Result | Reference |
| P. falciparum (chloroquine-resistant) | Owl Monkey | Parasitemia Clearance | 1.25 - 2.5 mg/kg/day | Temporary Clearance | [3] |
| P. cynomolgi | Rhesus Monkey | Prophylaxis | 0.625 mg/kg/day | Complete Protection | [3] |
| P. berghei | Mouse | Cure Rate | - | 2-3 times more potent than chloroquine | [4] |
Note: This data is for the related compound floxacrine, not this compound.
Experimental Protocols
The following are standardized protocols that can be adapted for the evaluation of this compound, both as a monotherapy and in combination with other antimalarial agents.
Protocol 4.1: In Vitro Susceptibility Testing using SYBR Green I Assay
This protocol determines the 50% inhibitory concentration (IC50) of a compound against asexual intra-erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (drug-sensitive, e.g., 3D7, and drug-resistant, e.g., K1, Dd2 strains).
-
Complete parasite medium (RPMI-1640, 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, 50 µg/mL hypoxanthine).
-
Human erythrocytes (O+).
-
This compound and partner compound(s) dissolved in DMSO.
-
96-well flat-bottom microplates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I).
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Prepare serial dilutions of this compound and any partner drug in complete medium. For combination studies, a fixed-ratio serial dilution (e.g., based on the IC50 of each drug) should be prepared.
-
Add 25 µL of the drug dilutions to the appropriate wells of a 96-well plate in triplicate. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine or artemisinin (positive control).
-
Prepare a parasite culture at 0.5% parasitemia and 1.5% hematocrit.
-
Add 175 µL of the parasite suspension to each well.
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
After incubation, lyse the cells by adding 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model. For combination studies, isobologram analysis can be used to determine if the interaction is synergistic, additive, or antagonistic.
Caption: Workflow for in vitro antimalarial susceptibility testing.
Protocol 4.2: In Vivo Efficacy using the 4-Day Suppressive Test (Peters' Test)
This is the standard primary in vivo screening model to assess the activity of a compound against a newly established malaria infection.
Materials:
-
Plasmodium berghei (e.g., ANKA strain).
-
Swiss albino or ICR mice (female, 18-22g).
-
This compound and partner compound(s) formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).
-
Standard antimalarial drug (e.g., Chloroquine at 10 mg/kg).
-
Giemsa stain, methanol, microscope slides.
-
Syringes and needles for injection.
Procedure:
-
Infection (Day 0): Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with 1 x 10^7 P. berghei-parasitized red blood cells.
-
Grouping: Randomly divide the infected mice into groups (n=5 per group):
-
Group 1: Vehicle control (negative control).
-
Group 2: Chloroquine (positive control).
-
Group 3: this compound (e.g., 25 mg/kg).
-
Group 4: Partner drug alone.
-
Group 5: this compound + Partner drug combination.
-
-
Treatment (Day 0 - Day 3): Administer the first dose of the respective treatments orally (p.o.) or subcutaneously (s.c.) approximately 2-4 hours post-infection. Continue daily administration for four consecutive days.
-
Monitoring (Day 4): On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Parasitemia Determination: Fix the smears with methanol, stain with Giemsa, and determine the percentage of parasitemia by counting the number of infected red blood cells per 1000 total red blood cells under a microscope.
-
Analysis: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group using the formula: % Suppression = [(Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control] x 100
-
Survival: Monitor the mice daily for up to 30 days to record mean survival time.
Caption: Workflow for the 4-day suppressive in vivo test.
References
Application Notes and Protocols for Testing S 82-5455
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 82-5455 is a floxacrine derivative with demonstrated antimalarial activity against Plasmodium species.[1][2] Structurally similar to menoctone and atovaquone, its mechanism of action is likely the inhibition of the mitochondrial electron transport chain by targeting the cytochrome bc1 complex (cytochrome b), a critical pathway for parasite survival. These application notes provide detailed protocols for the in vitro evaluation of this compound's antiplasmodial activity and its cytotoxicity against mammalian cells, enabling researchers to assess its efficacy and selectivity.
Mechanism of Action: Inhibition of Mitochondrial Electron Transport Chain
This compound is hypothesized to function as an inhibitor of the Plasmodium mitochondrial electron transport chain, a key pathway for ATP synthesis and pyrimidine biosynthesis. Specifically, it is believed to target the Qo site of cytochrome b, a component of the cytochrome bc1 complex (Complex III). This inhibition disrupts the parasite's ability to generate energy and essential precursors for DNA and RNA synthesis, ultimately leading to its death.
Caption: Proposed mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Antiplasmodial Activity of this compound
| Plasmodium falciparum Strain | IC50 (nM) |
| e.g., 3D7 (Chloroquine-sensitive) | User-generated data |
| e.g., Dd2 (Chloroquine-resistant) | User-generated data |
| e.g., FCBR (Chloroquine-resistant) | User-generated data |
Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
| Mammalian Cell Line | CC50 (µM) |
| e.g., HEK293 (Human Embryonic Kidney) | User-generated data |
| e.g., HepG2 (Human Hepatocellular Carcinoma) | User-generated data |
| e.g., HeLa (Human Cervical Cancer) | User-generated data |
Table 3: Selectivity Index of this compound
| P. falciparum Strain | Mammalian Cell Line | Selectivity Index (SI = CC50 / IC50) |
| e.g., 3D7 | e.g., HEK293 | User-generated data |
| e.g., Dd2 | e.g., HEK293 | User-generated data |
Experimental Protocols
The following protocols are adapted from established methods for testing antimalarial compounds.
Protocol 1: In Vitro Culture of Plasmodium falciparum
This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (O+)
-
Complete Medium:
-
RPMI-1640 with L-glutamine and HEPES
-
10% (v/v) Human Serum (O+) or 0.5% (w/v) Albumax I
-
25 mM Sodium Bicarbonate
-
25 µg/mL Gentamicin
-
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂
-
37°C incubator
-
Sterile culture flasks (T-25 or T-75)
-
Centrifuge
Procedure:
-
Preparation of Erythrocytes:
-
Wash O+ human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 800 x g for 5 minutes.
-
Resuspend the washed erythrocytes in complete medium to achieve a 50% hematocrit stock suspension.
-
-
Initiation of Culture:
-
Thaw cryopreserved parasite stocks according to standard procedures.
-
Mix the thawed parasites with fresh erythrocytes in a culture flask to achieve a starting parasitemia of 0.5-1% and a final hematocrit of 5%.
-
-
Maintenance of Culture:
-
Incubate the culture flask at 37°C in a humidified incubator with the specified gas mixture.
-
Change the medium daily to replenish nutrients and remove metabolic waste.
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
Split the culture when parasitemia reaches 5-8% by adding fresh erythrocytes to reduce the parasitemia to the initial level.
-
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
Complete Medium
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Drug Dilution:
-
Prepare a serial dilution of this compound in complete medium in a separate 96-well plate. The final DMSO concentration should be ≤ 0.5%.
-
-
Assay Setup:
-
Add 100 µL of the synchronized parasite culture to each well of the assay plate.
-
Add 100 µL of the drug dilutions to the corresponding wells. Include drug-free wells as a positive control (100% growth) and wells with uninfected erythrocytes as a negative control (background).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in the specified gas mixture.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Read the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the positive control (100% growth).
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound against a mammalian cell line to determine the 50% cytotoxic concentration (CC50).
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a drug-free control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.
-
Caption: Experimental workflow for evaluating this compound.
References
Troubleshooting & Optimization
S 82-5455 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S 82-5455. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of floxacrine and is classified as a dihydroacridinedione.[1][2] It has demonstrated high activity against blood stages of Plasmodium berghei, the causative agent of malaria in rodents, making it a compound of interest in antimalarial research.[1][3]
Q2: What is the suspected mechanism of action for this compound?
A2: While the specific signaling pathway for this compound is not extensively detailed in publicly available literature, its structural similarity to other antimalarial agents like menoctone and atovaquone suggests a likely mechanism. These compounds are known to target the quinol oxidation (Qo) site of cytochrome b in the mitochondrial respiratory chain of the malaria parasite.[3] This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately inhibiting parasite growth.
Caption: Proposed mechanism of action for this compound in Plasmodium.
Troubleshooting Guide: Solubility Issues
Q3: I am having trouble dissolving this compound. What are the recommended solvents?
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended as the primary solvent for creating stock solutions. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethanol | Moderate to Low | May be used as a co-solvent. The solubility is likely lower than in DMSO. |
| Methanol | Moderate to Low | Similar to ethanol, it may have some utility, but complete dissolution might be difficult. |
| Water / Aqueous Buffers | Very Low / Insoluble | This compound is expected to have very poor solubility in aqueous solutions. Direct dissolution in buffers is not recommended. |
| Co-solvent Mixtures (e.g., DMSO/Ethanol, DMSO/PEG) | Variable | Using co-solvents can sometimes improve solubility and biocompatibility for in vivo studies. However, optimization is required. |
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: For in vitro experiments, a common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution, you would need approximately 4.08 mg of this compound (based on a molecular weight of 407.77 g/mol for floxacrine).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Aid Dissolution: To ensure complete dissolution, vortex the solution for 1-2 minutes. If particulates are still visible, brief sonication (in a water bath sonicator) or gentle warming (to 37°C) may be applied. Caution: Overheating may degrade the compound.
-
Sterilization: If required for your experiment, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Caption: Recommended workflow for preparing this compound stock solutions.
Q5: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A5: This is a common issue with poorly water-soluble compounds. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Increase the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility, but not high enough to cause cellular toxicity (typically ≤ 0.5% v/v for most cell lines).
-
Use a Surfactant or Carrier Protein: For certain applications, a small amount of a non-ionic surfactant (e.g., Tween® 80) or a carrier protein (e.g., bovine serum albumin - BSA) in the final medium can help to maintain the solubility of hydrophobic compounds.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) medium while vortexing can sometimes prevent immediate precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first dilute the 10 mM stock to 1 mM in a DMSO/medium mixture, and then further dilute this intermediate stock to the final concentration.
Q6: Are there alternative formulation strategies for in vivo studies?
A6: For in vivo administration, high concentrations of DMSO can be toxic. Therefore, alternative formulation strategies are often necessary. These can include:
-
Co-solvent Systems: A mixture of solvents such as DMSO, PEG300, Tween® 80, and saline can be optimized to create a suitable formulation for injection.
-
Nanosuspensions: Milling the compound to create a nanosuspension can improve its dissolution rate and bioavailability for oral administration.
-
Prodrugs: Chemical modification of this compound to create a more soluble prodrug that is converted to the active compound in vivo is a potential drug development strategy.
References
Technical Support Center: Optimizing S 82-5455 (Menoctone) Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S 82-5455 (also known as menoctone), a floxacrine derivative with potent antimalarial properties. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key efficacy data to optimize your experimental workflow and achieve maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (menoctone)?
A1: this compound is an inhibitor of the mitochondrial respiratory chain in Plasmodium parasites. It is structurally similar to atovaquone and targets the quinol oxidation (Qo) site of cytochrome b (cytb), a key component of Complex III (ubiquinol-cytochrome c reductase).[1] This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.
Q2: What is the molecular basis for resistance to this compound?
A2: Resistance to this compound is primarily conferred by point mutations in the parasite's cytochrome b gene (cytb). The most commonly identified mutation is M133I.[2][3] This mutation alters the drug's binding site, reducing its inhibitory activity.
Q3: Is there cross-resistance between this compound and other antimalarials?
A3: Yes, there is significant cross-resistance between this compound and atovaquone.[2][3] This is due to their similar structures and shared target (the Qo site of cytochrome b). Strains resistant to menoctone are likely to exhibit resistance to atovaquone, and vice-versa.
Q4: What is a suitable solvent for preparing this compound for experiments?
A4: For in vivo oral administration in mice, this compound can be suspended in a vehicle such as polyethylene glycol 400 (PEG 400) or a mixture of 7% Tween 80 and 3% ethanol in distilled water. For in vitro assays, a stock solution can be prepared in dimethyl sulfoxide (DMSO). It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are the typical effective concentrations for this compound?
A5: Efficacy varies significantly between parasite species and life cycle stages. In vitro, the 50% inhibitory concentration (IC₅₀) against the drug-resistant W2 strain of P. falciparum is approximately 113 nM. It is even more potent against the liver stages of P. berghei, with an IC₅₀ of around 0.41 nM. In vivo, effective oral doses in mouse models of P. berghei range from 3 mg/kg to 300 mg/kg.
Quantitative Efficacy Data
The following tables summarize key quantitative data for this compound (Menoctone) from various studies.
Table 1: In Vitro Efficacy of this compound (Menoctone)
| Parasite Species | Stage | Strain | IC₅₀ (nM) | Reference(s) |
| Plasmodium falciparum | Asexual Blood Stage | W2 (drug-resistant) | 113 | |
| Plasmodium berghei | Liver Stage | Not Specified | 0.41 |
Table 2: In Vivo Efficacy of this compound (Menoctone) against Plasmodium Species in Mice
| Parasite Species | Assay Type | Route | Dosage | Efficacy Metric | Result | Reference(s) |
| P. berghei | 4-Day Suppressive Test | Oral | 3, 30, 300 mg/kg | Parasitemia Reduction & Survival | Dose-dependent suppression | |
| P. berghei | Not Specified | Not Specified | 0.7 mg/kg | ED₅₀ | 0.7 mg/kg | |
| P. berghei | Not Specified | Not Specified | 1.5 mg/kg | ED₉₀ | 1.5 mg/kg | |
| P. yoelii nigeriensis | Causal Prophylactic | Not Specified | 1 - 3 mg/kg | Prevention of Infection | Effective |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vivo 4-Day Suppressive Test (Peters' Test)
This standard test evaluates the schizonticidal activity of a compound against a newly established P. berghei infection in mice.
Materials:
-
Plasmodium berghei (e.g., ANKA strain) infected donor mouse (20-30% parasitemia).
-
Experimental mice (e.g., Swiss albino, 18-22g).
-
This compound (menoctone).
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water, or PEG 400).
-
Positive control drug (e.g., Chloroquine at 10 mg/kg).
-
Giemsa stain, methanol, microscope slides.
-
Saline solution, syringes, and needles.
Procedure:
-
Parasite Inoculation: Collect blood from a donor mouse. Dilute the blood in saline to a concentration of 1 x 10⁷ infected red blood cells (iRBCs) per 0.2 mL. Inject 0.2 mL of this suspension intraperitoneally into each experimental mouse on Day 0.
-
Group Allocation: Randomly divide the infected mice into groups (n=5 per group): Vehicle control, positive control, and experimental groups (e.g., 3, 30, and 100 mg/kg of this compound).
-
Drug Administration: Approximately 2-4 hours post-infection, administer the first dose of the respective treatments orally (p.o.) once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse. Fix the smears with methanol and stain with Giemsa.
-
Data Collection: Determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total RBCs under a microscope with an oil immersion objective. Monitor mouse survival daily for up to 30 days.
-
Data Analysis: Calculate the average percent suppression of parasitemia for each group using the formula: % Suppression = [ (A - B) / A ] * 100 Where A is the mean parasitemia in the vehicle control group and B is the mean parasitemia in the treated group.
Protocol 2: In Vitro Drug Susceptibility Assay (SYBR Green I Method)
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.
Materials:
-
P. falciparum culture, synchronized to the ring stage.
-
Complete culture medium (RPMI-1640, Albumax II or human serum, hypoxanthine, gentamicin).
-
Washed, uninfected human erythrocytes (O+).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Sterile, 96-well flat-bottom culture plates.
-
Lysis buffer (e.g., Tris 20mM, EDTA 5mM, saponin 0.008%, Triton X-100 0.08%).
-
SYBR Green I nucleic acid stain.
-
Fluorescence plate reader (485nm excitation / 530nm emission).
Procedure:
-
Drug Plate Preparation: Prepare serial dilutions of the this compound stock solution in complete medium directly in the 96-well plate. Include drug-free wells for a negative control (100% growth) and wells with uninfected RBCs for a background control. Ensure the final DMSO concentration is consistent and non-toxic (e.g., 0.1%).
-
Parasite Preparation: Adjust the synchronized ring-stage parasite culture to 0.5-1% parasitemia and 2% hematocrit with uninfected RBCs and complete medium.
-
Incubation: Add the parasite suspension to each well of the pre-dosed drug plate. Incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Cell Lysis: After incubation, lyse the cells by freezing the plate at -20°C or -80°C for at least 2 hours.
-
Staining: Thaw the plate. Prepare the staining solution by diluting SYBR Green I stock into the lysis buffer. Add the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for at least 1 hour (up to 24 hours).
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Subtract the background fluorescence values (uninfected RBCs). Normalize the data to the drug-free control wells. Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| In Vitro: No or Poor Parasite Growth | 1. Gas Mixture: Incorrect gas composition (standard is 5% CO₂, 5% O₂, 90% N₂). Some labs use 5% CO₂ in air, but this may require parasite adaptation. 2. Media Components: Suboptimal quality of serum or Albumax (lot-to-lot variability exists). Incorrect pH. 3. RBC Quality: RBCs are too old (use within 1-2 weeks of collection) or from an incompatible donor. 4. Contamination: Bacterial or fungal contamination. | 1. Verify gas tank composition and flow rates. Ensure the culture flask/plate is properly sealed or in a chamber. 2. Test a new lot of Albumax or switch to 10% pooled human serum. Check and adjust media pH to 7.3-7.4. 3. Use fresh RBCs from a consistent, reliable source. Wash RBCs thoroughly before use. 4. Use gentamicin in the media; if contamination persists, discard the culture and start from a clean stock. |
| In Vitro: High Well-to-Well Variability in Assay | 1. Inaccurate Pipetting: Errors in drug dilution or addition of parasite culture. 2. Incomplete Mixing: Drug or SYBR Green I buffer not mixed thoroughly in wells. 3. Edge Effects: Evaporation from wells on the perimeter of the 96-well plate. | 1. Use calibrated pipettes. Change tips between dilutions. 2. Gently mix the plate on a shaker after adding SYBR Green I buffer. Avoid creating bubbles. 3. Do not use the outer wells for the assay; fill them with sterile water or media to create a humidity barrier. |
| In Vitro: High IC₅₀ or Apparent Drug Resistance | 1. Compound Instability: this compound may degrade in the stock solution or culture medium. 2. Compound Precipitation: Compound falling out of solution when diluted from DMSO stock into aqueous media. 3. Pre-existing Resistance: The parasite strain used may have mutations in the cytb gene. | 1. Prepare fresh stock solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of stock aliquots. 2. Perform serial dilutions in DMSO first before the final dilution into the aqueous medium to minimize precipitation. 3. Sequence the cytb gene of your parasite strain to check for resistance mutations (e.g., M133I). Test against a known sensitive strain as a control. |
| In Vivo: High Variability in Parasitemia within a Group | 1. Inoculum Inconsistency: Inaccurate counting or uneven distribution of iRBCs during inoculation. 2. Animal Health: Pre-existing health issues or stress in some mice affecting immune response. 3. Gavage Errors: Inconsistent oral drug administration leading to variable absorption. | 1. Ensure the iRBC suspension is thoroughly mixed before and during the inoculation process. 2. Use healthy, age- and weight-matched mice from a reliable vendor. Allow for an acclimatization period. 3. Ensure proper gavage technique to deliver the full dose to the stomach. Practice the technique to ensure consistency. |
| In Vivo: Unexpected Toxicity or Weight Loss in Mice | 1. Compound Toxicity: The dose of this compound is too high. 2. Vehicle Toxicity: The vehicle used for drug suspension is causing adverse effects. 3. Infection Severity: High parasitemia can cause weight loss and other symptoms. | 1. Perform a dose-ranging study to establish the maximum tolerated dose (MTD). 2. Run a control group that receives only the vehicle to assess its specific effects. 3. Monitor the parasitemia in the vehicle control group; if it rises too quickly, the initial inoculum may be too high. |
References
Interpreting morphological changes induced by S 82-5455
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the floxacrine derivative S 82-5455 in studies of Plasmodium berghei.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a floxacrine derivative, chemically identified as 7-chloro-1-( 4N - methylpiperazino -1N-imino)-10-hydroxy-1, 2, 3, 4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10 H)- acridone.[1][2] It is primarily used as an antimalarial agent and has demonstrated high activity against the asexual erythrocytic stages of drug-sensitive strains of Plasmodium berghei in both mice and rats.[1][2]
Q2: What are the expected morphological changes in P. berghei after treatment with this compound?
Following a single dose of this compound, a sequence of distinct morphological alterations can be observed in the erythrocytic stages of P. berghei. These changes, observed via light and electron microscopy, indicate parasite distress and eventual destruction.[1]
Q3: How long does it take to observe these morphological changes?
The morphological changes are time-dependent. Initial changes, such as swelling of the endoplasmic reticulum and mitochondria, can be observed as early as 6 hours after treatment. The majority of parasites are destroyed by 23 hours, and remnants are typically cleared from smears by 96 hours post-treatment.
Q4: What is the proposed mechanism of action for this compound?
While the precise signaling pathway for this compound is not fully elucidated, its induction of mitochondrial enlargement suggests a potential disruption of mitochondrial function. Other acridone derivatives have been shown to target the mitochondrial bc1 complex and heme detoxification pathways in Plasmodium. The observed morphological changes are consistent with a mechanism that leads to significant cellular stress and breakdown of essential organelles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable morphological changes in P. berghei after treatment. | Incorrect dosage or administration route. | Verify the dosage and administration route as per the experimental protocol. The original studies used single oral or subcutaneous doses of 25 and 50 mg/kg in rats. |
| Drug inactivity. | Ensure the compound this compound has been stored correctly and has not degraded. | |
| Insufficient observation time. | Morphological changes are progressive. Ensure observations are made at appropriate time points (e.g., 6, 12, and 23 hours post-treatment). | |
| Host cell lysis is observed, but parasite morphology appears unchanged. | This is an unexpected outcome. The primary effect of this compound is on the parasite. | Re-evaluate the experimental conditions. Consider the possibility of a confounding factor or an artifact in sample preparation. |
| Difficulty in identifying specific organelle changes. | Inadequate microscopic resolution. | Electron microscopy is essential for resolving detailed ultrastructural changes such as swollen endoplasmic reticulum and enlarged mitochondria. |
| Suboptimal sample preparation. | Ensure proper fixation and staining techniques are used for both light and electron microscopy to preserve and visualize parasite morphology accurately. |
Quantitative Data Summary
The following table summarizes the time-course of morphological changes in the erythrocytic stages of P. berghei following a single oral/subcutaneous dose of this compound (25/50 mg/kg respectively) in rats.
| Time Post-Treatment | Observed Morphological Changes |
| 6 hours | - Swollen lacunae of the endoplasmic reticulum.- Extremely enlarged mitochondrion. |
| > 6 hours | - Apparent vacuolisation of the cytoplasm.- Pyknosis of the nucleus.- Distinctly enlarged perinuclear space.- Marked fissuring of the cytoplasm. |
| 23 hours | - Disruption of the parasite's pellicle, leading to destruction.- Majority of degenerate parasites are found outside the ruptured host cell. |
| 96 hours | - Complete disappearance of damaged parasite and host cell remnants from smears. |
Experimental Protocols
In Vivo Efficacy Study in Rats
This protocol is based on the methodology described by Raether and Mehlhorn (1984).
-
Animal Model: Inbred rat strains susceptible to P. berghei infection.
-
Parasite Strain: A drug-sensitive line of Plasmodium berghei.
-
Infection: Induce blood-stage infection in the rats.
-
Drug Administration:
-
Prepare a solution or suspension of this compound.
-
Administer a single dose of 25 mg/kg orally or 50 mg/kg subcutaneously.
-
-
Sample Collection:
-
Collect blood smears from the rats at various time points post-treatment (e.g., 6, 12, 23, 48, 72, and 96 hours).
-
-
Microscopic Analysis:
-
Light Microscopy: Stain blood smears to observe general parasite morphology and parasitemia levels.
-
Electron Microscopy: Process blood samples for electron microscopy to examine the ultrastructural changes within the parasites. This involves fixation, embedding, sectioning, and staining with heavy metals.
-
Visualizations
Caption: Experimental workflow for this compound efficacy testing.
Caption: Putative signaling pathway of this compound in P. berghei.
References
S 82-5455 stability and storage conditions
This technical support center provides guidance on the stability and storage of S 82-5455, a floxacrine derivative. The information is intended for researchers, scientists, and drug development professionals. While specific quantitative stability data for this compound is not publicly available, this guide offers best practices based on the general characteristics of acridone derivatives and standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: While a specific long-term stability study for this compound is not published, for optimal stability, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. Acridone derivatives are generally crystalline and stable compounds, and these conditions will help minimize degradation over time.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound, typically prepared in a solvent like DMSO, should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. For aqueous solutions, it is recommended to prepare them fresh before each experiment due to the higher potential for hydrolysis.
Q3: What is the short-term stability of this compound at room temperature?
A3: this compound is shipped at room temperature by some suppliers for deliveries within the continental US, which suggests it is stable for short periods under these conditions. However, upon receipt, it is crucial to transfer the compound to the recommended long-term storage conditions (-20°C) as soon as possible.
Q4: Is this compound sensitive to light?
A4: Many acridone-based compounds are known to be photosensitive. Therefore, it is recommended to protect both the solid compound and its solutions from light. Use amber vials or wrap containers with aluminum foil and minimize exposure to ambient light during handling.
Q5: What are the potential signs of degradation of this compound?
A5: Visual signs of degradation in the solid compound can include a change in color or the appearance of clumping. For solutions, the appearance of precipitates or a change in color may indicate degradation. If degradation is suspected, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Compound degradation due to improper storage or handling. | - Confirm that the compound has been stored at -20°C and protected from light. - For solutions, ensure they were prepared fresh or properly stored as aliquots at low temperatures. - Avoid repeated freeze-thaw cycles of stock solutions. - Consider running a purity check of your this compound stock. |
| Precipitate forms in a stored solution | - Poor solubility in the chosen solvent at low temperatures. - Compound degradation leading to insoluble products. | - Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. - If the precipitate does not redissolve, it may be a degradation product. Prepare a fresh solution. - Consider preparing a less concentrated stock solution if solubility is an issue. |
| Discoloration of the solid compound or solution | Exposure to light, air (oxidation), or elevated temperatures. | - Discard the discolored material as it is likely degraded. - Ensure all future handling and storage is done with protection from light and in a tightly sealed container. - If oxidation is suspected, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen). |
Stability Data (Illustrative Template)
Specific quantitative stability data for this compound is not publicly available. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark | 0 | [Initial Purity] | [Initial Appearance] |
| 6 | |||
| 12 | |||
| 24 | |||
| +4°C, Dark | 0 | [Initial Purity] | [Initial Appearance] |
| 6 | |||
| 12 | |||
| +25°C, Dark | 0 | [Initial Purity] | [Initial Appearance] |
| 3 | |||
| 6 |
Table 2: Stability of this compound in Solution (e.g., 10 mM in DMSO)
| Storage Condition | Time (Days) | Purity (%) by HPLC | Appearance |
| -20°C, Dark | 0 | [Initial Purity] | Clear, colorless solution |
| 7 | |||
| 30 | |||
| 90 | |||
| +4°C, Dark | 0 | [Initial Purity] | Clear, colorless solution |
| 1 | |||
| 3 | |||
| 7 | |||
| +25°C, Dark | 0 | [Initial Purity] | Clear, colorless solution |
| 1 | |||
| 3 | |||
| 7 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Acridone Derivatives (Generic)
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Analytical column suitable for polar compounds (e.g., C18, 5 µm, 4.6 x 250 mm).
-
-
Mobile Phase Preparation:
-
A common mobile phase for acridone derivatives consists of a mixture of an aqueous buffer and an organic solvent.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Filter and degas the mobile phases before use.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the maximum absorbance of this compound (typically in the UV range).
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the parent compound and any potential degradation products. An example gradient is:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30-35 min: Gradient back to 95% A, 5% B
-
35-40 min: 95% A, 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).
-
-
Forced Degradation Studies (Stress Testing):
-
To demonstrate the stability-indicating nature of the method, subject this compound to stress conditions to generate degradation products.
-
Acid Hydrolysis: Incubate the drug solution with 0.1 M HCl at 60°C for a specified time.
-
Base Hydrolysis: Incubate the drug solution with 0.1 M NaOH at 60°C for a specified time.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
Analyze the stressed samples by the developed HPLC method to ensure that any degradation products are well-resolved from the parent peak.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors influencing the stability of this compound.
Technical Support Center: Overcoming S 82-5455 Resistance in Plasmodium
Welcome to the Technical Support Center for S 82-5455. This resource is designed for researchers, scientists, and drug development professionals investigating the antimalarial compound this compound and the potential for Plasmodium to develop resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a floxacrine derivative, which belongs to the dihydroacridinedione class of compounds. While its precise molecular target in Plasmodium has not been definitively identified, related quinoline and acridine compounds are known to interfere with the parasite's detoxification of heme within the digestive vacuole.[1][2] These compounds are thought to inhibit the formation of hemozoin, leading to a buildup of toxic free heme that damages the parasite.[1][3]
Q2: Has resistance to this compound been reported in Plasmodium?
A2: Currently, there is no specific documentation in the peer-reviewed literature detailing the emergence of Plasmodium resistance to this compound. However, resistance has been shown to develop rapidly to the parent compound, floxacrine, in primate models of malaria.[4] Given the parasite's known ability to develop resistance to other quinoline-based drugs, it is crucial to monitor for any decrease in susceptibility during prolonged in vitro culture or in vivo studies.
Q3: What are the likely molecular mechanisms of resistance to this compound?
A3: Based on resistance mechanisms observed for other quinoline-containing antimalarials, potential resistance mechanisms for this compound could involve:
-
Increased drug efflux: Mutations in transporter proteins located on the parasite's digestive vacuole membrane, such as the P. falciparum chloroquine resistance transporter (PfCRT) and the multidrug resistance protein 1 (PfMDR1), can lead to the active removal of the drug from its site of action.
-
Target modification: Although the primary target is not confirmed, some quinoline-like drugs are known to inhibit the mitochondrial electron transport chain. Therefore, mutations in mitochondrial genes, particularly cytochrome b (cytb), could confer resistance, similar to what is observed with atovaquone.
Q4: How can we monitor for the emergence of this compound resistance in our parasite cultures?
A4: Regular monitoring of the 50% inhibitory concentration (IC50) is the primary method for detecting shifts in parasite susceptibility. A consistent and statistically significant increase in the IC50 value against a known sensitive parental strain is a key indicator of emerging resistance.
Q5: If we observe resistance, what are the next steps to characterize it?
A5: Once a resistant phenotype is confirmed through in vitro susceptibility testing, the next steps involve molecular characterization. This typically includes:
-
Cloning the resistant parasite line to ensure a genetically homogenous population.
-
Sequencing candidate genes known to be involved in quinoline resistance, such as pfcrt, pfmdr1, and the mitochondrial cytb gene.
-
If no mutations are found in candidate genes, whole-genome sequencing can be employed to identify novel mutations associated with the resistance phenotype.
Troubleshooting Guides
This section addresses common issues encountered during antimalarial drug resistance studies.
| Problem | Potential Cause | Suggested Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent parasite synchronization. 2. Fluctuations in hematocrit or starting parasitemia. 3. Degradation of the compound in stock solutions. 4. Variation in culture media components (e.g., serum batch). | 1. Ensure tight synchronization of parasites to the ring stage before initiating the assay. 2. Maintain consistent hematocrit (e.g., 2%) and starting parasitemia (e.g., 0.5%) across all wells and experiments. 3. Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution stored at -20°C or below. 4. Use the same batch of serum or serum-substitute for a set of comparable experiments. |
| Failure to select for resistant parasites after prolonged drug pressure. | 1. Drug concentration is too high, leading to culture collapse. 2. Insufficient starting parasite population to contain spontaneous mutants. 3. The genetic barrier to resistance for this compound is high. | 1. Start selection with a drug concentration around the IC50 or IC90, and gradually increase the pressure as the parasites adapt. 2. Initiate resistance selection with a large parasite population (e.g., 10^8 - 10^9 parasites) to increase the probability of selecting for rare resistant mutants. 3. Continue the selection for an extended period (e.g., >60 days) with intermittent periods of drug withdrawal to allow parasite recovery. |
| No mutations found in candidate genes (pfcrt, pfmdr1, cytb) of a phenotypically resistant parasite line. | 1. Resistance is conferred by a novel, uncharacterized gene. 2. Resistance is due to changes in gene expression (e.g., copy number variation of a transporter gene) rather than point mutations. 3. The resistance mechanism is multifactorial, involving multiple low-effect mutations. | 1. Perform whole-genome sequencing of the resistant clone and the sensitive parental strain to identify novel single nucleotide polymorphisms (SNPs) or insertions/deletions (indels). 2. Conduct copy number variation (CNV) analysis using quantitative PCR (qPCR) or whole-genome sequencing data. 3. Employ transcriptomic analysis (RNA-seq) to identify genes that are differentially expressed in the resistant line. |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This protocol is adapted from standard procedures for determining the IC50 of antimalarial compounds.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)
-
Washed, uninfected human red blood cells (RBCs)
-
This compound stock solution in DMSO
-
Sterile, 96-well flat-bottom tissue culture plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I dye)
-
Fluorescence plate reader (485 nm excitation, 530 nm emission)
Methodology:
-
Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit in complete medium.
-
Prepare serial dilutions of this compound in complete medium in a separate 96-well plate. Ensure the final DMSO concentration is ≤0.1%.
-
Add 100 µL of the diluted compound to the assay plate. Include wells with medium only (positive control) and drug-free medium with uninfected RBCs (negative control).
-
Add 100 µL of the parasite culture to each well.
-
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Read the fluorescence using a plate reader.
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Protocol 2: In Vitro Selection of this compound Resistant Parasites
This protocol outlines a general strategy for selecting for drug-resistant parasites in vitro.
Methodology:
-
Initiate a large-volume culture of a clonal, drug-sensitive P. falciparum strain (e.g., 10^9 parasites in a T-75 flask).
-
Apply this compound at a concentration of 2-3 times the IC50.
-
Maintain the drug pressure, changing the medium every 24-48 hours. Monitor the culture for viable parasites by Giemsa-stained blood smears.
-
If the culture crashes (no visible parasites), remove the drug pressure and maintain the culture, changing the medium every 2-3 days and adding fresh RBCs weekly.
-
Once parasites recrudesce (become visible again), allow the culture to recover to a parasitemia of >0.5%.
-
Re-apply the drug pressure, potentially at the same or a slightly higher concentration.
-
Repeat this cycle of drug pressure and recovery until the parasites can consistently grow in the presence of the selection concentration.
-
Once a resistant line is established, perform limiting dilution cloning to obtain a clonal population for downstream analysis.
-
Confirm the resistant phenotype by performing the IC50 assay (Protocol 1) and comparing it to the parental sensitive strain.
Data Presentation
The following tables present hypothetical data for illustrative purposes.
Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound
| Parasite Strain | Description | IC50 (nM) [Mean ± SD] | Fold Resistance |
| 3D7 | Drug-sensitive parental strain | 15.2 ± 2.1 | 1.0 |
| S82-R1 | 3D7 selected for resistance to this compound | 185.6 ± 15.8 | 12.2 |
Table 2: Candidate Gene Mutations in this compound Sensitive and Resistant Lines
| Gene | Codon Change | Amino Acid Change | 3D7 (Sensitive) | S82-R1 (Resistant) | Putative Role in Resistance |
| pfcrt | AAG -> ACG | K76T | Wild-type (K) | Wild-type (K) | Not observed |
| pfmdr1 | AAT -> TAT | N86Y | Wild-type (N) | Mutant (Y) | Increased drug efflux |
| cytb | ATG -> ATA | M133I | Wild-type (M) | Mutant (I) | Altered drug binding site |
Visualizations
Hypothetical Signaling Pathway and Resistance Mechanism
Caption: Hypothetical mechanism of this compound action and resistance in Plasmodium.
Experimental Workflow for Resistance Characterization
Caption: Workflow for selecting and characterizing drug-resistant Plasmodium parasites.
Troubleshooting Logic Diagram for High IC50 Variability
Caption: A logical guide to troubleshooting high IC50 variability in experiments.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial properties of floxacrine, a dihydroacridinedione derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with S 82-5455
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using S 82-5455 in antimalarial studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a floxacrine derivative that has demonstrated high activity against the asexual, erythrocytic stages of Plasmodium berghei, a parasite species commonly used to model malaria in rodents.[1] Its primary application is in preclinical in vivo studies to assess antimalarial efficacy.
Q2: What is the proposed mechanism of action for this compound?
A2: While the exact mechanism of this compound is not fully elucidated in the provided search results, related compounds and studies on floxacrine derivatives suggest that it likely targets the parasite's mitochondrial electron transport chain (ETC). Specifically, it is hypothesized to inhibit the function of the cytochrome bc1 complex (Complex III), disrupting mitochondrial membrane potential and essential metabolic pathways like pyrimidine biosynthesis.[2][3]
Q3: What are the typical effective dosages of this compound in animal models?
A3: In a "28-day test" in mice infected with a drug-sensitive P. berghei strain, the minimum curative dose was 1.56 mg/kg administered orally (in 5 doses) and 3.12 mg/kg administered subcutaneously (in 5 doses).[1] The maximum tolerated dose in these studies was 400 mg/kg.[1]
Troubleshooting Inconsistent Results
Q4: We are observing high variability in parasitemia reduction between different experimental cohorts treated with this compound. What could be the cause?
A4: Inconsistent efficacy can stem from several factors:
-
Drug Formulation and Administration: this compound is a chemical compound that may have limited solubility in aqueous solutions. Ensure the compound is fully solubilized or forms a stable suspension before administration. Variability in oral gavage or subcutaneous injection technique can also lead to inconsistent dosing.
-
Animal Model Variability: The genetic background of the mice used can influence the course of P. berghei infection and the host's immune response, which can impact perceived drug efficacy. Using a consistent, well-characterized mouse strain is crucial.
-
Parasite Strain and Passage Number: The specific strain of P. berghei (e.g., ANKA) can differ in its virulence and drug sensitivity. High passage numbers of the parasite in the lab can also lead to changes in its characteristics. It is advisable to use a low-passage, cryopreserved stock of the parasite to initiate infections for consistent results.
-
Development of Drug Resistance: Floxacrine derivatives have been noted to induce drug resistance relatively quickly. If you are passaging parasites from treated to naive animals, you may be inadvertently selecting for a resistant population.
Q5: Our in vivo experiments show lower efficacy than expected based on published data. What should we check in our protocol?
A5: If you are experiencing lower-than-expected efficacy, consider the following:
-
Verification of Compound Integrity: Confirm the purity and stability of your this compound stock. Improper storage could lead to degradation of the compound.
-
Timing of Treatment Initiation: The timing of the first dose relative to the establishment of infection is critical. Ensure that treatment is initiated at a consistent and early stage of parasitemia across all experimental groups.
-
Pharmacokinetics: The route of administration and the vehicle used can significantly affect the bioavailability of the compound. An oral dose may not be as effective as a subcutaneous one if the compound has poor oral absorption.
Q6: We are observing unexpected toxicity in our animal models at doses previously reported as safe. What could be the reason?
A6: Unexpected toxicity could be due to:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxic effects, especially with repeated dosing. Always include a vehicle-only control group to assess this.
-
Compound Purity: Impurities in the synthesized this compound could contribute to toxicity. It is important to use a highly purified batch of the compound.
-
Animal Health Status: The overall health of the experimental animals can influence their tolerance to a drug. Ensure that your animals are healthy and free from other infections.
Quantitative Data Summary
| Parameter | Oral Administration | Subcutaneous Administration | Reference |
| Minimum Curative Dose (x5) | 1.56 mg/kg | 3.12 mg/kg | |
| Maximum Tolerated Dose (x1) | 400 mg/kg | 400 mg/kg |
Experimental Protocols
Key Experiment: In Vivo Efficacy of this compound against Plasmodium berghei in Mice
This protocol is a generalized procedure based on standard methods for in vivo antimalarial drug testing.
-
Animal and Parasite Strain:
-
Use female Swiss Webster or BALB/c mice, 6-8 weeks old.
-
Use a cryopreserved, low-passage stock of Plasmodium berghei (e.g., ANKA strain).
-
-
Infection of Mice:
-
Thaw the parasite stock and infect a donor mouse via intraperitoneal (IP) injection.
-
Monitor the parasitemia of the donor mouse daily by preparing thin blood smears from a tail snip and staining with Giemsa.
-
When the parasitemia in the donor mouse reaches 2-5%, collect blood via cardiac puncture into a tube containing an anticoagulant (e.g., heparin).
-
Dilute the infected blood in a suitable medium (e.g., PBS) to a concentration of 1 x 10^7 infected red blood cells per ml.
-
Infect experimental mice by IP injection of 0.2 ml of the diluted infected blood (2 x 10^6 parasites per mouse).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water). The final concentration should be such that the desired dose can be administered in a volume of 0.1-0.2 ml.
-
24 hours post-infection, randomize the mice into control and treatment groups (n=5 per group).
-
Administer this compound to the treatment groups via the desired route (e.g., oral gavage or subcutaneous injection) once daily for four consecutive days.
-
Administer the vehicle only to the control group.
-
-
Monitoring Parasitemia and Survival:
-
Starting from day 4 post-infection, prepare thin blood smears from each mouse daily.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by counting at least 500 red blood cells under a microscope.
-
Monitor the survival of the mice daily for up to 30 days.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group on each day.
-
Determine the percentage of suppression of parasitemia in the treated groups relative to the control group.
-
Plot a survival curve for each group.
-
Visualizations
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of this compound targeting the parasite's mitochondrial cytochrome bc1 complex.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for assessing the in vivo efficacy of this compound against P. berghei.
References
- 1. Action of a new floxacrine derivative (S 82 5455) on asexual stages of Plasmodium berghei: a light and electron microscopical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity-Oriented Synthesis Probe Targets Plasmodium falciparum Cytochrome b Ubiquinone Reduction Site and Synergizes With Oxidation Site Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
S 82-5455 toxicity and how to mitigate it
Technical Support Center: S 82-5455
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the toxicity of the investigational compound this compound. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a novel floxacrine derivative investigated for its antiparasitic properties. While its precise mechanism is still under investigation, initial studies suggest it may interfere with parasitic metabolic pathways. Off-target effects, potentially leading to cytotoxicity in mammalian cell lines, are a key consideration during preclinical evaluation.
Q2: What are the common signs of cytotoxicity observed with this compound in cell culture?
A2: Researchers may observe a dose-dependent decrease in cell viability. Common morphological changes in affected cells include rounding, detachment from the culture surface, and the appearance of apoptotic bodies. Increased activity of caspase-3/7 is a frequent indicator of this compound-induced apoptosis.
Q3: My untreated control cells are showing high levels of cell death. What could be the cause?
A3: This is a common issue that can often be traced back to the vehicle used to dissolve this compound.[1] this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of the vehicle in your cell culture medium is non-toxic (typically <0.5%).[1] Always include a vehicle-only control in your experimental setup to differentiate between solvent-induced and compound-induced toxicity.[1]
Q4: How can I be sure that the observed toxicity is specific to my cell line of interest?
A4: If you observe high toxicity in a specific cell line but not in others, it may indicate a specific biological mechanism.[1] This could be due to higher expression of an on-target or off-target protein in the sensitive cell line.[1] It is recommended to validate the expression levels of potential targets in your cell lines using techniques like Western Blot or qPCR.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during cytotoxicity experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High Variability Between Replicate Wells | Inconsistent cell seeding, pipetting errors, or "edge effects" on the assay plate. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider avoiding the outer wells of the plate, which are more prone to evaporation. |
| Low or No Signal in ATP-Based Viability Assays | Insufficient number of viable cells, rapid degradation of ATP, or inefficient cell lysis. | Optimize cell seeding density. Ensure the lysis buffer in your assay kit effectively inactivates ATPases and work quickly, keeping samples on ice if possible. |
| Higher-Than-Expected Cytotoxicity Across All Cell Lines | Incorrect compound concentration, solvent toxicity, or microbial contamination. | Verify the final concentration of this compound by performing a new serial dilution. Ensure the vehicle concentration is below the toxic threshold for your cells. Regularly test your cell cultures for mycoplasma contamination. |
| Compound Precipitation in Culture Medium | Poor solubility of this compound at the tested concentration. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the concentration or using a different solvent system. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the various concentrations of the compound to the designated wells. Include vehicle-only and no-treatment controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Add the MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Correct for background absorbance by subtracting the values from the media-only control. Calculate the percentage of cell viability relative to the vehicle-only control and plot the results to determine the IC50 value.
Protocol 2: Mitigating Toxicity by Optimizing Compound Exposure Time
This protocol can help determine if a shorter exposure time can achieve the desired biological effect while minimizing cytotoxicity.
-
Experimental Setup: Plate cells as described in Protocol 1.
-
Time-Course Treatment: Treat the cells with a fixed, effective concentration of this compound.
-
Washout: At various time points (e.g., 2, 4, 8, 12, and 24 hours), remove the medium containing this compound, wash the cells gently with sterile PBS, and replace it with fresh culture medium.
-
Endpoint Analysis: At the end of the total experimental duration (e.g., 48 hours), assess both the desired biological endpoint (e.g., inhibition of a specific pathway) and cell viability.
-
Evaluation: Analyze the results to identify the shortest exposure time that produces the desired effect with the lowest associated toxicity.
Mandatory Visualizations
Caption: Potential on-target and off-target pathways of this compound toxicity.
Caption: A generalized workflow for determining the IC50 of this compound.
Caption: A decision tree for troubleshooting unexpected cytotoxicity results.
References
Technical Support Center: S 82-5455 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in clarifying and executing experimental designs involving the antimalarial compound S 82-5455.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a floxacrine derivative with demonstrated high activity against the blood stages of drug-sensitive strains of Plasmodium berghei, a parasite that causes malaria in rodents and is a common model for studying human malaria.[1] Its primary application is in preclinical in vivo studies to evaluate antimalarial efficacy.
Q2: What is the proposed mechanism of action for this compound?
A2: As a floxacrine derivative, this compound is believed to target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in Plasmodium.[2][3] Inhibition of this complex disrupts mitochondrial function, leading to a cascade of effects including impaired ATP synthesis and ultimately, parasite death. Morphological changes observed in parasites exposed to this compound include swelling of the endoplasmic reticulum, enlarged mitochondria, and eventual disruption of the parasite's pellicle.[1]
Q3: What is a standard in vivo experimental design to test the efficacy of this compound?
A3: A standard and widely used protocol is the 4-day suppressive test, also known as Peters' test.[4] This test evaluates the ability of a compound to inhibit the proliferation of parasites in a murine model. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What are the reported effective doses of this compound?
A4: Early studies reported a minimum curative dose in a 28-day test in mice to be 1.56 mg/kg administered orally and 3.12 mg/kg administered subcutaneously. For the standard 4-day suppressive test, dose-ranging studies are recommended to determine the 50% and 90% effective doses (ED50 and ED90).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in parasitemia between control animals. | - Inconsistent inoculum size.- Variation in the age, weight, or strain of mice.- Health status of the animals. | - Ensure precise dilution and administration of the parasite inoculum.- Use mice of the same strain, age, and within a narrow weight range.- Acclimatize animals before the experiment and monitor for any signs of illness. |
| Inconsistent drug efficacy at the same dose. | - Improper drug formulation or solubility.- Inaccurate dosing.- Degradation of the compound. | - Prepare fresh drug solutions or suspensions for each experiment. Use appropriate vehicles (e.g., 7% Tween 80, 3% ethanol in distilled water) to ensure solubility.- Calibrate pipettes and syringes regularly. Ensure accurate administration (oral gavage or subcutaneous injection).- Store the compound under recommended conditions (cool, dark, and dry). |
| Unexpected toxicity or adverse effects in treated mice. | - The compound may have inherent toxicity at the tested dose.- Issues with the vehicle used for drug delivery. | - Conduct a preliminary acute toxicity test to determine the maximum tolerated dose.- Run a vehicle-only control group to ensure the vehicle is not causing adverse effects. |
| No observable effect of the drug, even at high doses. | - The parasite strain may be resistant to the compound.- The compound may have poor bioavailability when administered via the chosen route. | - Test the compound against a known drug-sensitive strain of P. berghei. Consider testing against drug-resistant strains for comparison.- Compare efficacy between different administration routes (e.g., oral vs. subcutaneous). |
Quantitative Data
The following table summarizes the in vivo activity of this compound as reported in foundational studies. Researchers should perform their own dose-response studies to determine ED50 and ED90 values under their specific experimental conditions.
| Compound | Parasite Strain | Animal Model | Test | Administration Route | Reported Efficacy | Reference |
| This compound | P. berghei (drug-sensitive) | Mouse | 28-day curative test | Oral | Dosis Curativa Minima: 1.56 mg/kg | |
| This compound | P. berghei (drug-sensitive) | Mouse | 28-day curative test | Subcutaneous | Dosis Curativa Minima: 3.12 mg/kg |
Experimental Protocols
Protocol 1: The 4-Day Suppressive Test for In Vivo Antimalarial Efficacy
This protocol is a standard method for assessing the schizonticidal activity of a compound against Plasmodium berghei in mice.
Materials:
-
Plasmodium berghei (chloroquine-sensitive strain recommended for initial studies)
-
Laboratory mice (e.g., Swiss albino or BALB/c, 6-8 weeks old, 18-22g)
-
This compound
-
Standard antimalarial drug (e.g., Chloroquine) for positive control
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Giemsa stain
-
Microscope with oil immersion lens
-
Syringes and needles for injection and blood collection
Procedure:
-
Parasite Inoculation:
-
Collect blood from a donor mouse with a rising parasitemia of 20-30%.
-
Dilute the infected blood in a suitable buffer (e.g., saline) to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.
-
Inject each experimental mouse intraperitoneally with 0.2 mL of the diluted infected blood on Day 0.
-
-
Animal Grouping and Drug Administration:
-
Randomly divide the infected mice into groups (n=5 per group):
-
Vehicle Control (Negative Control)
-
Positive Control (e.g., Chloroquine at 10 mg/kg)
-
Experimental Groups (at least 3-4 graded doses of this compound)
-
-
Two to four hours post-infection, administer the first dose of the respective treatments either orally (p.o.) or subcutaneously (s.c.).
-
Administer subsequent doses once daily for the next three consecutive days (Day 1, 2, and 3).
-
-
Monitoring Parasitemia:
-
On Day 4 (approximately 96 hours after infection), prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of iRBCs per 1,000 total red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of parasitemia suppression for each treatment group using the following formula:
-
The ED50 and ED90 values can be determined by performing a probit analysis of the dose-response data.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the Cytochrome bc1 complex by this compound in Plasmodium.
Experimental Workflow
Caption: Workflow for the 4-day suppressive test of this compound.
References
Validation & Comparative
A Comparative Analysis of S 82-5455 and Other Floxacrine Derivatives in Antimalarial Drug Research
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the floxacrine derivative S 82-5455 and related compounds reveals a class of potent antimalarial agents, with several derivatives demonstrating significant activity against Plasmodium parasites. This comparison guide, designed for researchers, scientists, and drug development professionals, provides a detailed overview of their performance, supported by available experimental data, to inform future research and development in the pursuit of novel malaria therapies.
Floxacrine and its derivatives are a group of acridone-based compounds that have been investigated for their schizontocidal action against various Plasmodium species. Among these, this compound, chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone, has shown high activity against blood-induced infections of a drug-sensitive line of Plasmodium berghei in both mice and rats[1]. Further research has explored other derivatives, including deoxyfloxacrine and 10-methoxy-floxacrine analogs, which have demonstrated even greater potency than the parent compound, floxacrine[2].
Quantitative Comparison of Antimalarial Activity
The following tables summarize the available quantitative data on the in vivo and in vitro activities of this compound and other key floxacrine derivatives.
Table 1: In Vivo Antimalarial Activity against P. berghei in Mice
| Compound | Chemical Name | Dosis Curativa Minima (mg/kg, oral) | Reference |
| This compound | 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone | 1.56 (x 5) | [1] |
| S 83 0083 | Deoxyfloxacrine (1-hydrazone derivative) | 1.0 - 4.4 (ED50, x 5) | [2] |
| S 84 7277 | Deoxyfloxacrine (1-imine derivative) | 1.0 - 4.4 (ED50, x 5) | [2] |
| L 84 7667 | 10-methoxy-floxacrine | 1.0 - 4.4 (ED50, x 5) | |
| L 84 7693 | 10-methoxy-floxacrine (1-imine derivative) | 1.0 - 4.4 (ED50, x 5) |
Table 2: In Vitro Antimalarial Activity against P. falciparum (FCBR Strain)
| Compound | IC50 (nmol) | Reference |
| S 83 0083 | 12.9 - 24.8 | |
| S 84 7277 | 12.9 - 24.8 | |
| L 84 7667 | 0.73 - 1.78 | |
| L 84 7693 | 0.73 - 1.78 |
Note: Direct comparative IC50 data for this compound against P. falciparum was not available in the reviewed literature.
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for floxacrine and its derivatives is believed to be the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (also known as malaria pigment). Floxacrine derivatives, with their rigid tricyclic aromatic acridone core, are thought to interfere with this detoxification process by binding to heme and preventing its crystallization. This leads to an accumulation of toxic free heme within the parasite's food vacuole, ultimately causing oxidative stress and parasite death.
Experimental Protocols
In Vivo Antimalarial Activity (4-Day Suppressive Test)
The in vivo efficacy of floxacrine derivatives is typically assessed using the 4-day suppressive test in mice infected with Plasmodium berghei.
-
Infection: Male or female mice are inoculated intravenously or intraperitoneally with red blood cells parasitized with P. berghei.
-
Treatment: The test compounds are administered orally or subcutaneously once daily for four consecutive days, starting on the day of infection.
-
Evaluation: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized erythrocytes.
-
Endpoint: The antimalarial activity is expressed as the dose that suppresses parasitemia by 50% or 90% (ED50 or ED90) compared to an untreated control group. The dosis curativa minima is the lowest dose that clears the parasitemia.
In Vitro Antimalarial Activity (Microdilution Technique)
The in vitro activity against Plasmodium falciparum is determined using a microdilution technique.
-
Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes.
-
Drug Dilution: The test compounds are serially diluted in culture medium in 96-well microtiter plates.
-
Incubation: Synchronized ring-stage parasites are added to each well, and the plates are incubated for 48-72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).
-
Assessment: Parasite growth inhibition is quantified by measuring the incorporation of a radiolabeled nucleic acid precursor (e.g., [3H]-hypoxanthine) or by using a fluorescent DNA-intercalating dye.
-
Endpoint: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.
Conclusion
The floxacrine derivative this compound and its analogs represent a promising class of antimalarial compounds. The data indicates that structural modifications to the floxacrine scaffold can lead to a significant enhancement of antimalarial potency, with derivatives such as the 10-methoxy-floxacrines (L 84 7667 and L 84 7693) exhibiting particularly high in vitro activity against P. falciparum. Their likely mechanism of action, the inhibition of hemozoin formation, remains a key target in antimalarial drug discovery. Further structure-activity relationship studies and lead optimization are warranted to fully explore the therapeutic potential of this chemical class in the fight against malaria.
References
- 1. Action of a new floxacrine derivative (S 82 5455) on asexual stages of Plasmodium berghei: a light and electron microscopical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial activity of new floxacrine-related acridinedione derivatives: studies on blood schizontocidal action of potential candidates against P. berghei in mice and P. falciparum in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of S 82-5455 and Atovaquone Against Plasmodium
For Immediate Release
This guide provides a detailed comparison of the antiplasmodial efficacy of the investigational compound S 82-5455 and the established drug atovaquone. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, efficacy data from preclinical studies, and the experimental protocols used in these evaluations.
Executive Summary
Atovaquone is a well-characterized antimalarial drug that targets the mitochondrial electron transport chain of Plasmodium. This compound, a floxacrine derivative, has demonstrated potent in vivo activity against Plasmodium berghei, with evidence suggesting a mechanism that also involves mitochondrial disruption, though its precise molecular target remains to be fully elucidated. This guide synthesizes the available preclinical data to facilitate an objective comparison of these two compounds.
Mechanism of Action
Atovaquone:
Atovaquone's primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) in the Plasmodium mitochondrial electron transport chain.[1] This inhibition disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential. Consequently, ATP synthesis is inhibited, and the parasite is deprived of the energy required for survival and replication.[1] An important secondary effect of this mitochondrial disruption is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis, a pathway essential for DNA and RNA synthesis.[1]
Figure 1: Mechanism of action of atovaquone against Plasmodium.
This compound:
The precise molecular target of this compound has not been definitively identified. However, studies on the morphological changes in P. berghei after treatment with this compound provide strong evidence for a mitochondrial-related mechanism of action. Early observations in treated parasites include swollen lacunae of the endoplasmic reticulum and a significantly enlarged mitochondrion.[2] These initial changes are followed by vacuolization of the cytoplasm, pyknosis of the nucleus, and eventual disruption of the parasite's pellicle, leading to cell death.[2] This suggests that this compound induces mitochondrial stress, which culminates in parasite destruction.
Figure 2: Postulated mechanism of this compound based on morphological effects.
Quantitative Efficacy Data
Table 1: In Vivo Efficacy of this compound against Plasmodium berghei
| Parameter | Route of Administration | Value (mg/kg) | Reference |
| Dosis Curativa Minima (x5) | Oral | 1.56 | |
| Dosis Curativa Minima (x5) | Subcutaneous | 3.12 | |
| Dosis Tolerata Maxima (x1) | Oral / Subcutaneous | 400 |
Table 2: In Vitro and In Vivo Efficacy of Atovaquone against Plasmodium species
| Assay Type | Plasmodium Species | Strain | IC50 / ED50 | Reference |
| In Vitro | P. falciparum | Chloroquine-Susceptible (L-3) | 0.978 nM | |
| In Vitro | P. falciparum | Chloroquine-Susceptible (L-16) | 0.680 nM | |
| In Vitro | P. falciparum | Multidrug-Resistant (FCM 29) | 1.76 nM | |
| In Vitro | P. falciparum | Chloroquine-Susceptible Isolates | 0.889 nM (Geometric Mean) | |
| In Vitro | P. falciparum | Chloroquine-Resistant Isolates | 0.906 nM (Geometric Mean) | |
| In Vivo | P. berghei | Not Specified | ED50: <1.0 mg/kg |
Experimental Protocols
In Vivo Antimalarial "28-Day Test" for this compound (as described by Raether & Mehlhorn, 1984)
This protocol is based on the "28-day test" used to evaluate the in vivo efficacy of this compound against a drug-sensitive strain of Plasmodium berghei in mice.
-
Animal Model: Mice.
-
Parasite: Drug-sensitive Plasmodium berghei.
-
Infection: Blood-induced infection.
-
Drug Administration: The compound was administered orally or subcutaneously.
-
Parameters Measured:
-
Dosis Curativa Minima: The minimum curative dose administered for five consecutive days.
-
Dosis Tolerata Maxima: The maximum tolerated single dose.
-
-
Outcome: Assessment of parasite clearance and host survival over a 28-day period.
Figure 3: General workflow for the in vivo 28-day test.
In Vitro Isotopic Semimicro Drug Susceptibility Assay for Atovaquone
This is a generalized protocol for determining the in vitro 50% inhibitory concentration (IC50) of antimalarial drugs against P. falciparum.
-
Parasite Culture: Plasmodium falciparum is cultured in vitro in human erythrocytes.
-
Drug Preparation: Atovaquone is serially diluted to various concentrations.
-
Assay Plate Preparation: Asynchronous parasite cultures are exposed to the different drug concentrations in 96-well microtiter plates.
-
Isotopic Labeling: [3H]-hypoxanthine is added to the wells. The parasites incorporate the radiolabel as they replicate.
-
Incubation: Plates are incubated for 24-48 hours.
-
Harvesting and Scintillation Counting: The contents of the wells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [3H]-hypoxanthine incorporation against the drug concentration.
Conclusion
Both this compound and atovaquone demonstrate significant antiplasmodial activity. Atovaquone has a well-defined mechanism of action targeting the cytochrome bc1 complex. While the precise target of this compound is yet to be identified, morphological evidence strongly suggests it disrupts mitochondrial function. The available data indicates that this compound is highly potent in in vivo models of rodent malaria. Further studies directly comparing the efficacy and elucidating the molecular target of this compound are warranted to fully assess its potential as a clinical candidate.
References
A Comparative Analysis of S 82-5455 and Menoctone: Potent Antimalarial Agents Targeting the Plasmodial Mitochondrion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent antimalarial compounds, S 82-5455 and menoctone. Both agents exhibit significant activity against Plasmodium parasites and are understood to exert their effects through the disruption of mitochondrial function, a critical hub for parasite survival. This comparison synthesizes available experimental data to offer insights into their respective mechanisms, potency, and cellular impact, aiding in the evaluation of their potential in antimalarial drug development.
Chemical and Biological Profile
This compound is a derivative of floxacrine, while menoctone is a hydroxynaphthoquinone. Their distinct chemical scaffolds converge on a common target organelle within the parasite, the mitochondrion, albeit likely through different molecular interactions.
| Feature | This compound | Menoctone |
| Chemical Name | 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone[1] | 2-(8-Cyclohexyloctyl)-3-hydroxy-1,4-naphthoquinone |
| Compound Class | Floxacrine Derivative (Acridinedione) | Hydroxynaphthoquinone |
| Known Target | Plasmodium Mitochondrion (inferred from morphological changes)[1] | Plasmodium Cytochrome b (Complex III of the electron transport chain) |
Comparative Efficacy and Potency
Direct comparative studies of this compound and menoctone are not available in the public domain. The following tables summarize the existing efficacy and potency data from separate studies. It is important to note that the experimental conditions differ, with this compound data being from an in vivo model and menoctone data from in vitro assays.
Table 1: In Vivo Efficacy of this compound against Plasmodium berghei
| Parameter | Route of Administration | Dosage Regimen | Result |
| Dosis Curativa Minima | Oral | 1.56 mg/kg (x 5 days) | Curative[1] |
| Dosis Curativa Minima | Subcutaneous | 3.12 mg/kg (x 5 days) | Curative[1] |
| Dosis Tolerata Maxima | Oral / Subcutaneous | 400 mg/kg (x 1) | Tolerated[1] |
Table 2: In Vitro Potency of Menoctone
| Plasmodium Species | Parasite Stage | IC50 |
| P. berghei | Liver Stages | 0.41 nM |
| P. falciparum (W2 strain) | Asexual Blood Stages | 113 nM |
Mechanism of Action and Cellular Effects
Both compounds induce significant damage to the parasite's mitochondrion, though their precise molecular targets differ.
Menoctone: Menoctone acts as an inhibitor of the mitochondrial electron transport chain (ETC) by targeting cytochrome b, a key component of Complex III. This inhibition leads to a collapse of the mitochondrial membrane potential, disrupting essential processes such as ATP synthesis and pyrimidine biosynthesis, ultimately causing parasite death. Resistance to menoctone has been linked to mutations in the cytochrome b gene, conferring cross-resistance with atovaquone, a clinically used antimalarial with a similar mechanism.
This compound: The precise molecular target of this compound within the mitochondrion has not been definitively identified. However, light and electron microscopy studies have revealed its profound impact on parasite morphology. Following treatment with this compound, erythrocytic stages of P. berghei exhibit a series of ultrastructural changes commencing with swollen lacunae of the endoplasmic reticulum and, most notably, an extremely enlarged mitochondrion within 6 hours of treatment. This is followed by cytoplasmic vacuolization, nuclear pyknosis, and ultimately, disruption of the parasite's pellicle, leading to its destruction. The pronounced and rapid swelling of the mitochondrion strongly suggests that this compound's primary mechanism of action involves the disruption of mitochondrial integrity and function.
Experimental Protocols
Light and Electron Microscopy of P. berghei treated with this compound (as described by Raether and Mehlhorn, 1984):
-
Animal Model: Mice and rats were infected with a drug-sensitive strain of Plasmodium berghei.
-
Drug Administration: A single oral dose of 25 mg/kg or a subcutaneous dose of 50 mg/kg of this compound was administered to infected rats.
-
Sample Collection: Blood smears were prepared at various time points post-treatment (e.g., 6 hours, 23 hours, and 96 hours) to observe morphological changes in the erythrocytic stages of the parasite.
-
Microscopy:
-
Light Microscopy: Giemsa-stained blood smears were examined to assess parasitemia and gross morphological changes.
-
Electron Microscopy: Blood samples were processed for transmission electron microscopy to observe ultrastructural changes within the parasite, with a focus on organelles such as the mitochondrion, endoplasmic reticulum, and nucleus.
-
In Vitro Potency Assay for Menoctone against P. falciparum Asexual Blood Stages:
-
Parasite Culture: The chloroquine-resistant W2 strain of Plasmodium falciparum was maintained in continuous culture in human erythrocytes.
-
Drug Dilution: Menoctone was serially diluted to achieve a range of concentrations.
-
Assay Plate Preparation: Asynchronous parasite cultures were plated in 96-well plates, and the drug dilutions were added.
-
Incubation: The plates were incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).
-
Growth Inhibition Measurement: Parasite growth was quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.
-
IC50 Determination: The 50% inhibitory concentration (IC50) was calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Potency Assay for Menoctone against P. berghei Liver Stages:
-
Cell Culture: Human hepatoma (HepG2) cells were seeded in 384-well plates.
-
Sporozoite Infection: P. berghei sporozoites were added to the HepG2 cell cultures.
-
Drug Addition: Menoctone was added at various concentrations.
-
Incubation: The infected cultures were incubated for a period sufficient for liver-stage development (e.g., 48 hours).
-
Parasite Quantification: Liver-stage parasites were quantified using various methods, such as immunofluorescence staining of parasite-specific proteins (e.g., HSP70) or luciferase-based assays if using transgenic parasites.
-
IC50 Determination: The IC50 was determined from the dose-response curve of parasite inhibition.
Visualizing the Mechanisms
Diagram 1: Proposed Signaling Pathway Disruption by Menoctone
References
Validating the Antimalarial Potential of S 82-5455: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium strains necessitates the urgent development of novel antimalarial agents. S 82-5455, a floxacrine derivative, has demonstrated significant antimalarial activity, particularly against drug-sensitive Plasmodium berghei. This guide provides a comparative analysis of the available efficacy data for this compound and related acridinone compounds, alongside detailed experimental protocols and insights into its potential mechanism of action.
Comparative Efficacy of this compound and Alternative Antimalarials
Quantitative data for this compound is primarily available for its in vivo activity against a drug-sensitive strain of Plasmodium berghei. To provide a broader context, this data is presented alongside the activity of related acridinone derivatives and the standard antimalarial, chloroquine, against various Plasmodium strains.
| Compound | Plasmodium Strain | Assay Type | Efficacy Metric | Value | Reference |
| This compound | P. berghei (drug-sensitive) | In vivo (28-day test) | Dosis Curativa Minima (oral) | 1.56 mg/kg (x5) | [1] |
| This compound | P. berghei (drug-sensitive) | In vivo (28-day test) | Dosis Curativa Minima (s.c.) | 3.12 mg/kg (x5) | [1] |
| Floxacrine | P. falciparum (chloroquine-resistant) | In vivo | Parasite Clearance | 1.25 - 2.5 mg/kg/day | [2] |
| Floxacrine | P. vivax (pyrimethamine-resistant) | In vivo | Parasite Clearance | 1.25 - 2.5 mg/kg/day | [2] |
| Acridinone Derivative (IIa) | P. falciparum | In vitro | IC50 | < 0.2 µg/mL | [3] |
| Acridine Derivative (1) | P. falciparum (3D7, chloroquine-susceptible) | In vitro | IC50 | ~0.07 µM | |
| Acridine Derivative (1) | P. falciparum (W2, Bre1, FCR3, chloroquine-resistant) | In vitro | IC50 | ~0.3 µM | |
| Chloroquine | P. falciparum (NF54, chloroquine-susceptible) | Ex vivo | IC50 | ~7.2 nM | |
| Chloroquine | P. malariae | Ex vivo | IC50 | 7.2 nM |
Note: The efficacy of this compound against a wider range of Plasmodium strains, particularly drug-resistant P. falciparum, has not been extensively reported in publicly available literature. The data for floxacrine and other acridinone derivatives suggest a potential for broad-spectrum activity, but this requires direct experimental validation for this compound.
Experimental Protocols
In Vivo 28-Day Suppressive Test (Peter's Test)
This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds against rodent malaria parasites.
-
Animal Model: Swiss mice are typically used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compound (this compound) is administered orally or subcutaneously to groups of infected mice for a specified number of consecutive days (e.g., 5 days), starting 24 hours after inoculation.
-
Parasitemia Monitoring: Blood smears are taken from the tail of each mouse on specific days post-infection (e.g., day 4 and day 7) to monitor the level of parasitemia.
-
Observation Period: The mice are observed for a total of 28 days.
-
Efficacy Determination: The "dosis curativa minima" is determined as the lowest dose that clears the parasitemia and prevents resurgence within the 28-day observation period.
In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)
This is a common high-throughput method for screening antimalarial compounds against P. falciparum.
-
Parasite Culture: Asexual stages of P. falciparum are cultured in vitro in human erythrocytes.
-
Drug Dilution: The test compound is serially diluted in a 96-well microplate.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours under controlled atmospheric conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the fluorescence intensity against the drug concentration.
Visualizing Experimental and Mechanistic Pathways
To better understand the evaluation process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating antimalarial activity.
Caption: Proposed mechanism of action for acridinone antimalarials.
Concluding Remarks
This compound demonstrates potent in vivo antimalarial activity against drug-sensitive P. berghei. While direct comparative data against a wide range of Plasmodium strains is limited, the efficacy of the broader acridinone class against drug-resistant P. falciparum suggests that this compound holds promise as a candidate for further investigation. Its likely mechanism of action, targeting the parasite's mitochondrial electron transport chain, is a valuable attribute in the face of resistance to existing antimalarials that target other pathways. Further studies are warranted to fully elucidate the activity spectrum and clinical potential of this compound.
References
Cross-Resistance Profile of S 82-5455 (Menoctone) in Malaria Parasites
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antimalarial compound S 82-5455, also known as menoctone, with a focus on its cross-resistance profile against other antimalarial agents. The information presented is based on experimental data from published research, intended to inform researchers, scientists, and drug development professionals.
Introduction to this compound (Menoctone)
This compound is a floxacrine derivative identified as a potent antimalarial agent.[1][2][3] It is structurally similar to atovaquone and, like atovaquone, targets the mitochondrial electron transport chain of the malaria parasite.[4][5] Specifically, these compounds bind to the quinol oxidation (Qo) site of cytochrome b, a key enzyme in parasite respiration. This guide will primarily compare the cross-resistance profile of this compound (menoctone) with atovaquone, a widely studied antimalarial drug with the same mechanism of action.
Quantitative Performance Data
The following table summarizes the in vitro and in vivo efficacy and resistance data for menoctone and atovaquone against Plasmodium species.
| Compound | Parasite Species | Stage | IC50 / Effective Dose | Resistance Profile |
| Menoctone (this compound) | P. berghei | Liver | 0.41 nM | Resistance conferred by M133I mutation in cytochrome b. |
| P. falciparum (W2) | Erythrocytic | 113 nM | Resistance conferred by M133I mutation in cytochrome b. | |
| P. berghei (MEN-R) | In vivo | 3, 30, and 300 mg/kg failed to clear resistant parasites. | Menoctone-resistant parasites show cross-resistance to atovaquone. | |
| Atovaquone | P. berghei | In vivo | 3, 30, and 100 mg/kg failed to clear menoctone-resistant parasites. | Resistance is associated with mutations in the cytochrome b gene, including M133I. |
Experimental Protocols
In Vitro Susceptibility Assays
Plasmodium falciparum (W2 strain) was cultured under standard conditions. The 50% inhibitory concentration (IC50) for menoctone was determined by exposing the parasites to serial dilutions of the compound. Parasite growth inhibition was measured using standard techniques, such as radioisotope incorporation or SYBR Green I-based fluorescence assays.
In Vivo Resistance Selection and Cross-Resistance Assessment in P. berghei
-
Induction of Menoctone Resistance: BALB/c mice were infected with P. berghei. Menoctone was administered at varying doses (e.g., 3, 30, and 300 mg/kg). Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears. Recrudescent parasites from treated mice were passaged into naive mice, which were then subjected to the same drug pressure to select for resistant parasites (P. berghei MEN-R).
-
Assessment of Atovaquone Cross-Resistance: Mice infected with the menoctone-resistant P. berghei MEN-R strain were treated with atovaquone at different dosages (e.g., 3, 30, and 100 mg/kg). The effect on parasitemia was monitored over time. The failure of atovaquone to clear the infection, leading to recrudescence of parasites, confirmed cross-resistance.
Genetic Analysis of Resistance
The cytochrome b (cytb) gene from both menoctone-resistant and atovaquone-resistant parasites was amplified by PCR and sequenced. The resulting sequences were compared to the wild-type sequence to identify mutations conferring resistance. A key mutation identified in menoctone-resistant P. berghei and P. falciparum was M133I.
Mechanism of Action and Resistance Pathway
The following diagram illustrates the mechanism of action of menoctone and atovaquone on the parasite's mitochondrial electron transport chain and the mechanism of resistance.
Caption: Mechanism of action and resistance for Menoctone and Atovaquone.
Experimental Workflow for Cross-Resistance Study
The workflow for a typical in vivo cross-resistance study is depicted below.
Caption: In vivo workflow for determining cross-resistance.
Conclusion
The available evidence strongly indicates that this compound (menoctone) and atovaquone share a common mechanism of action and, consequently, a cross-resistance profile. Resistance to menoctone, conferred by mutations in the cytochrome b gene, also confers resistance to atovaquone. This is a critical consideration for drug development programs exploring hydroxynaphthoquinones as antimalarial candidates. Future research should focus on developing compounds that can overcome this resistance mechanism or be used in combination therapies to prevent the emergence of resistant parasite strains.
References
- 1. journals.asm.org [journals.asm.org]
- 2. US9399625B2 - Acridone compounds - Google Patents [patents.google.com]
- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 4. Menoctone Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
S 82-5455 Versus Chloroquine: A Comparative Analysis for the Treatment of Sensitive Plasmodium Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the floxacrine derivative S 82-5455 and the established antimalarial drug chloroquine, focusing on their efficacy against sensitive strains of Plasmodium, the causative agent of malaria. This analysis is supported by available experimental data to assist researchers and professionals in drug development in understanding the potential of this compound as an antimalarial candidate.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures of this compound and chloroquine.
| Feature | This compound | Chloroquine |
| Chemical Name | 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone[1] | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine |
| Chemical Formula | Not explicitly found, but derived from Floxacrine (C20H13ClF3NO3) with substitutions. | C18H26ClN3 |
| Core Structure | Acridone | Quinoline |
Diagram of this compound and Chloroquine Structures
Caption: Chemical names of this compound and Chloroquine.
In Vivo Efficacy Against Plasmodium berghei
| Parameter | This compound | Chloroquine |
| Efficacy Metric | Dosis Curativa Minima (Minimum Curative Dose) in a '28-day test'[1] | 50% Effective Dose (ED50) in a 4-day suppressive test |
| Dosage | 1.56 mg/kg (administered orally for 5 consecutive days)[1] | 1.5 - 1.8 mg/kg (administered subcutaneously or orally) |
| Animal Model | Mice infected with drug-sensitive P. berghei[1] | Mice infected with P. berghei ANKA strain |
The "dosis curativa minima" for this compound is remarkably similar to the ED50 value of chloroquine, suggesting a comparable high level of activity against the blood stages of P. berghei in this sensitive strain.
Mechanism of Action
The mechanisms by which this compound and chloroquine eliminate Plasmodium parasites are believed to be distinct, targeting different essential pathways for parasite survival within the red blood cell.
Chloroquine:
Chloroquine's primary mechanism of action against sensitive Plasmodium strains is the inhibition of hemozoin biocrystallization. The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and binds to heme, preventing its polymerization. The build-up of the toxic heme-chloroquine complex leads to oxidative stress and parasite death.
This compound (as a Floxacrine Derivative):
The precise molecular target of this compound has not been definitively elucidated. However, as a floxacrine derivative, its mechanism is likely related to this class of compounds. Floxacrine and its derivatives are known to be active against various parasitic protozoa. Studies on the parent compound, floxacrine, suggest that it may interfere with the parasite's nucleic acid synthesis or other vital enzymatic processes. It is important to note that resistance to floxacrine has been observed to develop rapidly.
Morphological studies of P. berghei treated with this compound revealed significant ultrastructural changes within the parasite. These include swelling of the endoplasmic reticulum, enlargement of the mitochondrion, vacuolization of the cytoplasm, and pyknosis of the nucleus.[1] Ultimately, the parasite's pellicle is disrupted, leading to its destruction.
Signaling Pathway Diagram: Chloroquine's Mechanism of Action
Caption: Chloroquine inhibits heme polymerization, leading to parasite death.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to evaluate the efficacy of this compound and chloroquine.
In Vivo Efficacy Testing in P. berghei Infected Mice (General Protocol)
This protocol outlines a standard method for assessing the in vivo efficacy of antimalarial compounds using a rodent malaria model.
Experimental Workflow Diagram
Caption: Standard workflow for in vivo antimalarial drug testing.
Methodology:
-
Animal Model: Typically, Swiss albino or other susceptible mouse strains are used.
-
Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei is used for infection.
-
Infection: Mice are infected intraperitoneally or intravenously with a standardized number of parasitized red blood cells.
-
Drug Administration:
-
For this compound ('28-day test' for Dosis Curativa Minima): Treatment is initiated after the establishment of infection and administered orally for five consecutive days.
-
For Chloroquine (4-day suppressive test for ED50): Treatment is typically initiated shortly after infection and administered daily for four days.
-
-
Monitoring:
-
Parasitemia: Thin blood smears are prepared from tail blood at regular intervals to monitor the percentage of infected red blood cells.
-
Survival: The survival of the mice in each group is monitored daily.
-
-
Endpoint Determination:
-
Dosis Curativa Minima: The lowest dose of the drug that clears the parasitemia and prevents relapse for a defined period (e.g., 28 days) is determined.
-
ED50: The dose of the drug that causes a 50% reduction in parasitemia compared to the untreated control group is calculated.
-
Conclusion
This compound, a floxacrine derivative, demonstrates potent in vivo activity against a drug-sensitive strain of Plasmodium berghei, with a minimum curative dose comparable to the effective dose of chloroquine. The distinct chemical structures and likely different mechanisms of action suggest that this compound could represent a valuable area for further investigation in the development of new antimalarial therapies, particularly in the context of emerging resistance to existing drugs. However, the historical observation of rapid resistance development to the parent compound, floxacrine, warrants careful consideration in any future development efforts. Further studies are required to fully elucidate the molecular target of this compound and to assess its efficacy against a broader range of Plasmodium species and drug-resistant strains.
References
Benchmarking S 82-5455: A Comparative Analysis Against Current Antimalarial Drugs
For Immediate Release
In the ongoing global effort to combat malaria, the evaluation of novel compounds with the potential to overcome existing drug resistance is paramount. This guide provides a comprehensive comparison of the experimental antimalarial agent S 82-5455, a floxacrine derivative, against current first-line antimalarial drugs. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at available efficacy data, experimental protocols, and putative mechanisms of action.
Executive Summary
This compound, a compound belonging to the acridone class of chemicals, has demonstrated significant antimalarial activity in preclinical studies. Research indicates its potential to disrupt essential parasitic processes, leading to parasite death. This guide benchmarks the available data for this compound against the current standards of care, primarily Artemisinin-based Combination Therapies (ACTs), as well as other widely used antimalarials such as chloroquine. While data on this compound is limited to older in vivo studies, this comparison aims to provide a framework for understanding its potential placement in the modern antimalarial landscape and to highlight areas where further research is critically needed.
Comparative Efficacy of Antimalarial Agents
The following tables summarize the available quantitative data on the efficacy of this compound in comparison to current antimalarial drugs. It is important to note that direct comparative studies are lacking, and the data for this compound is derived from a 1984 study in a rodent malaria model (Plasmodium berghei), while data for current drugs is based on extensive clinical and in vitro studies against the primary human malaria parasite, Plasmodium falciparum.
Table 1: In Vivo Efficacy of this compound against P. berghei
| Compound | Host | Route of Administration | Dosis Curativa Minima (mg/kg) | Dosis Tolerata Maxima (mg/kg) | Therapeutic Index |
| This compound | Mouse | Oral | 1.56 (x 5 days) | 400 (x 1 day) | >256 |
| This compound | Mouse | Subcutaneous | 3.12 (x 5 days) | 400 (x 1 day) | >128 |
Data from Raether and Mehlhorn, 1984.
Table 2: In Vitro Activity of Current Antimalarial Drugs against P. falciparum
| Drug | Strain | IC50 (nM) | Primary Mechanism of Action |
| Artemether | Chloroquine-Susceptible | 5.14 | Endoperoxide bridge activation, leading to oxidative stress |
| Chloroquine-Resistant | 3.71 | ||
| Artesunate | Chloroquine-Susceptible | 5.04 | Endoperoxide bridge activation, leading to oxidative stress |
| Chloroquine-Resistant | 3.46 | ||
| Chloroquine | Chloroquine-Susceptible | ~10-20 | Inhibition of hemozoin biocrystallization |
| Chloroquine-Resistant | >100 | ||
| Mefloquine | Chloroquine-Susceptible | ~20-30 | Inhibition of hemozoin biocrystallization, membrane disruption |
| Chloroquine-Resistant | ~30-50 | ||
| Atovaquone | Chloroquine-Susceptible | ~1-5 | Inhibition of mitochondrial electron transport chain (cytochrome bc1 complex) |
| Chloroquine-Resistant | ~1-5 |
Note: IC50 values can vary depending on the specific P. falciparum strain and assay conditions.
Mechanism of Action and Signaling Pathways
This compound is a floxacrine derivative, a class of compounds known as acridones. While the precise molecular target of this compound has not been definitively identified, studies on both this compound and related acridone compounds suggest a multi-faceted mechanism of action that includes:
-
Mitochondrial Disruption: Early electron microscopy studies of P. berghei treated with this compound revealed significant morphological changes, including swelling of the mitochondrion and endoplasmic reticulum, followed by vacuolization of the cytoplasm and disruption of the parasite's pellicle. This strongly suggests that the parasite's energy metabolism and organellar function are primary targets. The mitochondrial electron transport chain (ETC), particularly the cytochrome bc1 complex, is a known target for other antimalarials and a plausible site of action for acridone derivatives.[1][2]
-
Inhibition of Hemozoin Formation: Like the quinoline antimalarials (e.g., chloroquine), acridone derivatives are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. By inhibiting the formation of hemozoin crystals, free heme accumulates and induces oxidative stress, leading to parasite death.[3][4]
-
DNA Intercalation: The planar tricyclic ring structure of acridones allows them to intercalate into the parasite's DNA, which can interfere with DNA replication and transcription.[5]
The following diagram illustrates the putative mitochondrial mechanism of action for acridone derivatives like this compound.
Caption: Putative mitochondrial mechanism of action of this compound.
Experimental Protocols
The following section details the methodologies for key experiments cited in this guide.
In Vivo Antimalarial Activity: 4-Day Suppressive Test (Peters' Test)
This standard preclinical test is used to evaluate the in vivo efficacy of a compound against the blood stages of rodent malaria parasites.
Objective: To determine the schizontocidal activity of a test compound in mice infected with Plasmodium berghei.
Procedure:
-
Infection: Laboratory mice (e.g., Swiss albino mice) are inoculated intraperitoneally with red blood cells parasitized with a chloroquine-sensitive strain of P. berghei.
-
Treatment: A few hours post-infection, the mice are randomly divided into groups. The test groups receive the compound at various doses, a positive control group receives a standard antimalarial drug (e.g., chloroquine at 10 mg/kg), and a negative control group receives the vehicle (e.g., 30% DMSO in 1% CMC). The treatment is administered orally or subcutaneously once daily for four consecutive days.
-
Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.
-
Data Analysis: The average parasitemia of the control group is considered 100%. The percentage of suppression of parasitemia for each treated group is calculated. The dose that suppresses parasitemia by 50% (ED50) can then be determined.
In Vitro Antimalarial Susceptibility Testing
This assay is used to determine the concentration of a drug that inhibits the growth of P. falciparum in vitro.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against chloroquine-sensitive and -resistant strains of P. falciparum.
Procedure:
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a specialized medium under controlled atmospheric conditions.
-
Drug Dilution: The test compound is prepared in a series of dilutions and added to the parasite cultures in a 96-well plate.
-
Incubation: The plates are incubated for a period that allows for at least one full cycle of parasite replication (typically 48-72 hours).
-
Growth Inhibition Assessment: Parasite growth is quantified using various methods, such as:
-
Microscopy: Counting the number of parasites in Giemsa-stained blood smears.
-
SYBR Green I-based fluorescence assay: SYBR Green I is a dye that binds to DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.
-
Hypoxanthine incorporation assay: Measuring the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, by the parasites.
-
-
Data Analysis: The results are used to plot a dose-response curve, from which the IC50 value is calculated.
The following diagram illustrates the general workflow for in vitro antimalarial drug screening.
Caption: In vitro antimalarial drug screening workflow.
Conclusion and Future Directions
This compound, a floxacrine derivative, has demonstrated potent in vivo antimalarial activity in a rodent model. Its likely mechanism of action involves the disruption of crucial parasite functions, including mitochondrial respiration and heme detoxification. However, a significant knowledge gap exists, as there is a lack of modern in vitro data against a panel of drug-sensitive and -resistant P. falciparum strains. Furthermore, the potential for rapid development of resistance, as observed with the parent compound floxacrine, needs to be thoroughly investigated.
To fully assess the potential of this compound as a viable antimalarial candidate, the following steps are recommended:
-
In Vitro Efficacy Studies: Determination of IC50 values against a comprehensive panel of laboratory-adapted and clinical isolates of P. falciparum with varying drug resistance profiles.
-
Mechanism of Action Studies: Elucidation of the precise molecular target(s) of this compound within the parasite, particularly within the mitochondrion.
-
Resistance Studies: In vitro selection of resistant parasites to identify potential resistance mechanisms and cross-resistance profiles with existing antimalarials.
-
Combination Studies: Evaluation of the synergistic or antagonistic effects of this compound when combined with current antimalarial drugs.
A thorough investigation into these areas will provide the necessary data to determine if this compound or its analogues warrant further development in the fight against malaria.
References
- 1. Is the Mitochondrion a Good Malaria Drug Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acridine and Acridinones: Old and New Structures with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Dual Function Acridones as a Novel Antimalarial Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Historical Antimalarial Studies: A Comparative Analysis of S 82-5455
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the historical antimalarial compound S 82-5455, a floxacrine derivative. The guide summarizes available data on its efficacy against Plasmodium berghei, details its observed mechanism of action, and presents a comparison with other notable antimalarial agents. Experimental protocols are provided based on established methodologies of the era to facilitate the replication of these historical studies.
Executive Summary
This compound, chemically identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone, demonstrated significant antimalarial activity against the asexual stages of Plasmodium berghei in historical studies. Research conducted in the mid-1980s highlighted its efficacy in rodent models. This guide synthesizes the available quantitative data, outlines the morphological changes induced in the parasite, and compares its performance with other antimalarial compounds, including chloroquine, menoctone, and atovaquone. The probable experimental methodologies used in these historical studies are also detailed to aid in their replication and re-evaluation.
Comparative Efficacy of Antimalarial Agents
The following table summarizes the in vivo efficacy of this compound and selected alternative antimalarial drugs against Plasmodium berghei in mice.
| Compound | Dosing Regimen (mg/kg) | Efficacy Metric | Value | Reference |
| This compound | 1.56 (x 5, oral) | Dosis Curativa Minima | - | [1] |
| This compound | 3.12 (x 5, subcutaneous) | Dosis Curativa Minima | - | [1] |
| This compound | 400 (x 1) | Dosis Tolerata Maxima | - | [1] |
| Chloroquine | 20 (oral, for 4 days) | Marked antimalarial effect | All mice survived | [2] |
| Chloroquine | 5 (prophylactic) | 72.7% suppression of parasitemia (chloroquine-sensitive strain) | - | [3] |
| Menoctone | 3, 30, and 300 | Dose-dependent reduction in parasitemia | - | |
| Atovaquone | 1, 3, and 10 | More efficacious than menoctone in reducing parasitemia | - |
Mechanism of Action and Parasite Morphology
This compound is a floxacrine derivative and is believed to share a mechanism of action with other quinolone-based antimalarials, which involves the inhibition of the parasite's mitochondrial electron transport chain. This disruption of cellular respiration ultimately leads to parasite death.
The primary historical study on this compound by Raether and Mehlhorn in 1984 detailed the morphological changes in the erythrocytic stages of P. berghei following treatment. These observations provide insight into the compound's mode of action at a cellular level.
Timeline of Morphological Effects of this compound on P. berghei
Caption: Morphological changes in P. berghei after this compound treatment.
Replicating the Historical Studies: Experimental Protocols
In Vivo Efficacy Study (Reconstructed Protocol)
This protocol is designed to assess the blood schizontocidal activity of a test compound against Plasmodium berghei in a murine model.
-
Animal Model: Use female Swiss Webster or ICR mice, weighing approximately 20-25 grams.
-
Parasite Strain: Employ a chloroquine-sensitive strain of Plasmodium berghei (e.g., NK65). Maintain the parasite line through serial passage in donor mice.
-
Infection: Inoculate experimental mice intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10^7 parasitized red blood cells.
-
Drug Administration:
-
Test Compound (this compound): Prepare solutions or suspensions of the test compound in a suitable vehicle (e.g., 7% Tween 80). Administer the compound orally or subcutaneously once daily for five consecutive days, starting 24 hours after infection.
-
Positive Control (Chloroquine): Administer a standard antimalarial drug like chloroquine at a known effective dose (e.g., 20 mg/kg/day, orally) following the same schedule.
-
Negative Control: Administer the vehicle alone to a control group of infected mice.
-
-
Monitoring Parasitemia:
-
Prepare Giemsa-stained thin blood smears from the tail blood of each mouse on days 3, 5, 7, and 14 post-infection.
-
Determine the percentage of parasitized red blood cells by examining at least 1,000 erythrocytes under a microscope.
-
-
Evaluation of Efficacy:
-
Dosis Curativa Minima (DCM): The lowest dose that clears parasitemia and prevents recrudescence for a defined period (e.g., 28 days).
-
Percent Suppression: Calculate the average parasitemia in the treated groups relative to the control group.
-
-
Toxicity Assessment:
-
Dosis Tolerata Maxima (DTM): The highest single dose that does not cause mortality or significant adverse effects. Observe the animals for signs of toxicity throughout the study.
-
Workflow for In Vivo Antimalarial Testing
Caption: A typical workflow for in vivo antimalarial drug efficacy testing.
Concluding Remarks
The historical data on this compound indicates its potential as an antimalarial agent, warranting further investigation using modern drug discovery and development techniques. The provided reconstructed experimental protocols offer a framework for replicating and expanding upon these early studies. A direct, head-to-head comparison of this compound with current first-line antimalarial drugs using standardized assays would be essential to fully elucidate its therapeutic potential in the context of contemporary malaria treatment strategies.
References
- 1. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced antimalarial effects of chloroquine by aqueous Vernonia amygdalina leaf extract in mice infected with chloroquine resistant and sensitive Plasmodium berghei strains - PMC [pmc.ncbi.nlm.nih.gov]
S 82-5455 as a reference compound in antimalarial screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to S 82-5455
This compound is a derivative of floxacrine, identified as having high activity against blood-stage Plasmodium berghei infections in both mice and rats[1]. Its chemical name is 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1, 2, 3, 4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10 H)-acridone. Studies have shown that it induces significant morphological changes in the erythrocytic stages of the parasite. These changes include the swelling of the endoplasmic reticulum, enlargement of the mitochondrion, and eventual disruption of the parasite's pellicle, leading to its destruction[1]. This suggests a mechanism of action that may involve the disruption of essential parasite organelles.
Comparative Antimalarial Activity
To provide a framework for evaluating the potential of this compound, the following table summarizes the in vitro activity (IC50 values) of standard antimalarial reference compounds against various strains of Plasmodium falciparum. It is important to note that equivalent data for this compound is not currently published, highlighting a gap in the available research.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (sensitive) | 5.2 - 16 | [2] |
| W2 (resistant) | >100 | [3] | |
| Artemisinin | 3D7 | ~1-10 | [4] |
| W2 | ~1-10 | ||
| Atovaquone | 3D7 | 0.5 - 1.5 | |
| W2 | 1 - 5 | ||
| Mefloquine | 3D7 | 24 | |
| W2 | 30 - 50 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and other novel antimalarial compounds.
SYBR Green I-Based Parasite Viability Assay
This high-throughput assay quantifies parasite DNA to determine parasite viability and growth inhibition.
Materials:
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I)
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 or W2 strain)
-
96-well black, clear-bottom microplates
-
Test compounds (including this compound) and standard reference drugs
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Prepare serial dilutions of the test and reference compounds in complete culture medium in the 96-well plate.
-
Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Include wells with parasitized red blood cells without any drug (positive control) and uninfected red blood cells (negative control).
-
Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
After incubation, add lysis buffer containing a 1:5000 dilution of SYBR Green I stock solution to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase as an indicator of parasite viability.
Materials:
-
Complete culture medium
-
Synchronized ring-stage P. falciparum culture
-
96-well microplates
-
Test compounds and standard reference drugs
-
Malstat reagent
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Spectrophotometer (650 nm)
Procedure:
-
Perform serial dilutions of compounds and add parasite culture to the 96-well plate as described for the SYBR Green I assay.
-
Incubate the plates for 72 hours under standard conditions.
-
After incubation, lyse the red blood cells by freeze-thawing the plates.
-
Add Malstat reagent and NBT/PES solution to each well.
-
Incubate the plates in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 650 nm using a spectrophotometer.
-
Determine the IC50 values as described above.
Mitochondrial Membrane Potential (MMP) Assay
This assay assesses the integrity of the parasite's mitochondrial membrane, a potential target for some antimalarials. A decrease in MMP is an early indicator of apoptosis.
Materials:
-
Synchronized P. falciparum culture
-
JC-1 dye or other potentiometric dyes (e.g., MitoTracker Red CMXRos)
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for mitochondrial depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Incubate parasite culture with test compounds for a predetermined period (e.g., 4, 24, 48 hours).
-
Wash the parasites with pre-warmed PBS or culture medium.
-
Resuspend the parasites in medium containing the MMP-sensitive dye (e.g., 2 µM JC-1) and incubate at 37°C for 30 minutes.
-
Wash the parasites to remove excess dye.
-
Analyze the stained parasites using a fluorescence microscope or flow cytometer. With JC-1, healthy mitochondria with high MMP will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (JC-1 monomers).
-
Quantify the change in the red/green fluorescence ratio to determine the effect of the compound on MMP.
Potential Mechanism of Action and Experimental Workflow
The following diagrams illustrate a potential mechanism of action for acridine-type antimalarials and a typical workflow for antimalarial drug screening.
Caption: Hypothetical mechanism of this compound targeting the parasite's mitochondrion.
Caption: A typical workflow for antimalarial drug screening and development.
References
Comparative Efficacy Analysis of S 82-5455 and Alternative Antimalarial Agents
For Immediate Release
This guide provides a statistical analysis of the efficacy data for the antimalarial compound S 82-5455, alongside a comparison with established antimalarial agents, Menoctone and Atovaquone. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a floxacrine derivative, demonstrates significant activity against Plasmodium berghei, a common model for human malaria. This compound induces morphological damage to the parasite, leading to its destruction. Comparative analysis with Menoctone and Atovaquone, both inhibitors of the parasite's mitochondrial electron transport chain, provides context for the potential therapeutic value of this compound. While direct comparative studies using identical efficacy metrics are limited, the available data suggests this compound possesses potent antimalarial properties.
Efficacy Data Comparison
The following table summarizes the available in vivo efficacy data for this compound, Menoctone, and Atovaquone against Plasmodium berghei in murine models. It is important to note that the efficacy metrics reported in the literature vary, and direct comparison should be made with caution.
| Compound | Metric | Dosage (mg/kg) | Route of Administration | Efficacy | Citation |
| This compound | Dosis Curativa Minima* | 1.56 | Oral | Curative in a 28-day test | [1] |
| 3.12 | Subcutaneous | Curative in a 28-day test | [1] | ||
| Menoctone | ED₅₀** | 0.7 | Not Specified | 50% reduction in parasitemia | [2] |
| ED₉₀*** | 1.5 | Not Specified | 90% reduction in parasitemia | [2] | |
| Atovaquone | Prophylaxis | Not Specified | Injectable | Complete protection |
Dosis Curativa Minima: The lowest dose required to cure the infection in the treated animals. ED₅₀ (Effective Dose 50): The dose required to produce a 50% reduction in parasitemia. ED₉₀ (Effective Dose 90): The dose required to produce a 90% reduction in parasitemia.
Mechanism of Action
The primary mechanisms of action for these compounds differ, offering potential for combination therapies or treatment of drug-resistant malaria strains.
-
This compound: As a floxacrine derivative, this compound is reported to induce significant morphological changes within the erythrocytic stages of the Plasmodium parasite. These alterations include swelling of the endoplasmic reticulum and mitochondria, vacuolization of the cytoplasm, and pyknosis of the nucleus, ultimately leading to the disruption of the parasite's pellicle and its destruction.[1]
-
Menoctone and Atovaquone: Both Menoctone and Atovaquone target the cytochrome bc₁ complex (Complex III) of the parasite's mitochondrial electron transport chain. By inhibiting this complex, they disrupt mitochondrial function, which is essential for pyrimidine biosynthesis and, consequently, nucleic acid replication. This targeted inhibition leads to the death of the parasite.
Experimental Protocols
The following is a representative experimental protocol for the in vivo assessment of antimalarial compounds, based on the widely used "4-Day Suppressive Test" (Peter's Test).
Objective: To evaluate the in vivo efficacy of a test compound in suppressing Plasmodium berghei infection in mice.
Materials:
-
Test compound (e.g., this compound)
-
Plasmodium berghei (chloroquine-sensitive strain)
-
Swiss albino mice (female, 6-8 weeks old)
-
Standard antimalarial drug (e.g., Chloroquine) for positive control
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Grouping and Treatment: The infected mice are randomly divided into groups: a negative control group (receiving only the vehicle), a positive control group (receiving a standard antimalarial), and experimental groups (receiving different doses of the test compound). Treatment is administered orally or subcutaneously once daily for four consecutive days, starting 2-4 hours after infection.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Calculation of Efficacy: The average parasitemia in each group is calculated. The percentage of suppression of parasitemia for each treatment group is then calculated using the following formula:
% Suppression = [ (Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control ] x 100
-
Data Analysis: The dose-response relationship is analyzed to determine efficacy metrics such as the ED₅₀ and ED₉₀.
Visualizations
Signaling Pathways
References
- 1. Action of a new floxacrine derivative (S 82 5455) on asexual stages of Plasmodium berghei: a light and electron microscopical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Menoctone Resistance in Malaria Parasites Is Conferred by M133I Mutations in Cytochrome b That Are Transmissible through Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for S 82-5455
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper handling and disposal of S 82-5455, a floxacrine derivative identified as 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone. Due to its chemical nature as a halogenated acridine derivative, this compound must be managed as hazardous chemical waste to ensure laboratory safety and environmental protection.
Compound Identification and Properties
| Property | Value |
| Chemical Name | 7-chloro-1-(4N-methylpiperazino-1N-imino)-10-hydroxy-1,2,3,4-tetrahydro-3-(4-trifluoromethylphenyl)-9(10H)-acridone |
| Synonym | This compound |
| CAS Number | 90832-34-1[1] |
| Molecular Formula | C₂₅H₂₄ClF₃N₄O₂[1] |
| Molecular Weight | 504.94 g/mol |
Hazard Profile of Acridine Derivatives
While specific toxicological data for this compound is limited, the known hazards associated with acridine derivatives should be applied as a precautionary measure. Acridine compounds are generally considered to be:
-
Harmful if swallowed.[2]
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Suspected of causing genetic defects and cancer.
-
Very toxic to aquatic life with long-lasting effects.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations of the compound and its waste should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical. The following protocol outlines the necessary steps for its safe management as hazardous waste.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including unused product, solutions, and contaminated labware (e.g., gloves, pipette tips, vials), must be treated as hazardous waste.
-
Segregate waste streams to avoid dangerous reactions. As this compound is a halogenated organic compound, it must be collected separately from non-halogenated organic waste.
-
Separate solid waste from liquid waste.
2. Waste Collection and Labeling:
-
Solid Waste: Collect in a designated, leak-proof container clearly labeled "Halogenated Organic Solid Waste" and list "this compound".
-
Liquid Waste: Collect in a compatible, sealed container (e.g., glass or polyethylene). Label the container "Halogenated Organic Liquid Waste" and specify the contents, including this compound and any solvents used.
-
Ensure all container lids are securely fastened to prevent spills or evaporation.
3. Storage:
-
Store waste containers in a designated and secure Satellite Accumulation Area.
-
Do not overfill waste containers; a maximum of 90% capacity is recommended.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
-
The recommended disposal method for halogenated compounds is incineration at high temperatures (around 1200 K) to prevent the formation of toxic byproducts like dioxins and furans.
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken:
-
For a solid spill: Carefully sweep or vacuum the material, avoiding dust generation.
-
For a liquid spill: Absorb the material with an inert absorbent such as vermiculite or sand.
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Collection: Collect all cleaning materials and contaminated absorbents as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Experimental Protocols
Detailed experimental protocols involving this compound should always be conducted under the guidance of established laboratory safety procedures and a thorough risk assessment. As a research compound, specific experimental methodologies will vary depending on the study's objectives.
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling S 82-5455
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for handling the floxacrine derivative S 82-5455 (CAS 90832-34-1). The information herein is intended to provide immediate, essential guidance for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following recommendations are based on safety data for the parent compound class, acridines, and general best practices for handling potent powder compounds. It is imperative to handle this compound with caution and to supplement this guidance with your institution's specific safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a floxacrine derivative belonging to the acridine class of compounds. Acridines are known to be potential skin, eye, and respiratory irritants, and some are suspected mutagens.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. |
| Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[1] | Minimizes the risk of inhaling fine particles. |
Safe Handling and Operational Plan
Due to its potency as an antimalarial agent and the potential hazards associated with acridine compounds, this compound should be handled in a controlled environment to minimize exposure.
Operational Workflow:
Key Experimental Protocols:
While specific experimental protocols for this compound are not publicly available, general procedures for handling potent antimalarial powders in a research setting should be followed. These typically involve:
-
Preparation of Stock Solutions:
-
All weighing and initial dilutions of the solid compound should be performed in a certified chemical fume hood to contain any airborne powder.
-
Use an appropriate solvent as determined by the experimental design.
-
-
In Vitro Assays:
-
When adding the compound to cell cultures or other assay systems, use appropriate liquid handling techniques to avoid aerosols.
-
-
In Vivo Studies:
-
For animal studies, the compound should be formulated in a suitable vehicle for the chosen route of administration. All handling of the formulated compound should be done with the same level of precaution as the neat compound.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[2][3] Improper disposal can pose a risk to the environment and public health.
Disposal Guidelines:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed hazardous waste container. | Includes unused compound, contaminated gloves, weigh boats, and other disposable labware. |
| Liquid Waste | Labeled, sealed hazardous waste container for liquids. | Includes unused solutions and contaminated solvents. |
| Sharps | Puncture-resistant sharps container. | Includes needles, syringes, and other contaminated sharps. |
Disposal Pathway:
Crucial Disposal Don'ts:
-
Do not dispose of this compound or its waste down the drain.
-
Do not place contaminated materials in the regular trash.
-
Do not attempt to neutralize the compound without specific protocols and safety measures in place.
By adhering to these guidelines, researchers can handle this compound in a manner that prioritizes personal safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
